Einecs 286-347-0
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85222-95-3 |
|---|---|
Molecular Formula |
C27H23N3O8S2 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
4-hydroxy-8-[(4-sulfobenzoyl)amino]naphthalene-2-sulfonic acid;pyridine |
InChI |
InChI=1S/C17H13NO8S2.2C5H5N/c19-16-9-12(28(24,25)26)8-14-13(16)2-1-3-15(14)18-17(20)10-4-6-11(7-5-10)27(21,22)23;2*1-2-4-6-5-3-1/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);2*1-5H |
InChI Key |
IDDFNJIVLKQKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of EINECS 286-347-0
Substance Identification: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid, compound with pyridine (1:2) EINECS Number: 286-347-0 CAS Number: 85222-95-3 Molecular Formula: C₂₇H₂₃N₃O₈S₂
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties relevant to the research and development of the compound identified by EINECS number 286-347-0. While specific experimental data for this particular substance is not publicly available, this document outlines the standard methodologies and experimental protocols that are critical for its characterization. The following sections detail the essential physicochemical parameters, the internationally recognized testing protocols for their determination, and a logical workflow for the comprehensive analysis of this, or similar, chemical entities. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Standard Experimental Protocols
The characterization of a substance's physicochemical properties is a fundamental step in the drug development process, influencing its formulation, delivery, and pharmacokinetic profile. The following table summarizes key properties and references the standard OECD (Organisation for Economic Co-operation and Development) guidelines for their experimental determination.[1][2][3][4]
| Physicochemical Property | Relevance in Drug Development | Standard Experimental Protocol (OECD Guideline) |
| Melting Point/Melting Range | Influences purity, stability, and formulation choices. A sharp melting point is indicative of a pure substance. | OECD 102: Melting Point/Melting Range. |
| Boiling Point | Important for purification (distillation) and understanding the physical state at different temperatures. | OECD 103: Boiling Point. |
| Water Solubility | A critical factor for drug absorption and distribution in the body. Affects bioavailability. | OECD 105: Water Solubility. |
| Partition Coefficient (n-octanol/water) | Indicates the lipophilicity of a compound, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. | OECD 117: Partition Coefficient (n-octanol/water), HPLC Method. |
| Dissociation Constant (pKa) | Determines the extent of ionization of a compound at a given pH, which affects its solubility, absorption, and interaction with biological targets. | OECD 112: Dissociation Constants in Water (Titration Method - Spectrophotometric Method - Conductometric Method). |
| Vapour Pressure | Relevant for assessing the potential for inhalation exposure and for understanding the compound's physical behavior. | OECD 104: Vapour Pressure. |
Detailed Experimental Protocols
The following are detailed descriptions of the standard methodologies for determining the key physicochemical properties outlined above, based on the OECD Guidelines for the Testing of Chemicals.[1][2][3][4]
Melting Point/Melting Range (OECD 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs at a single temperature (melting point), while an impure substance will melt over a range of temperatures (melting range).
Methodology:
-
Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is then placed in a heated bath or a metal block apparatus with a controlled heating rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded.
-
Hot Stage Apparatus: A thin layer of the substance is placed on a heated stage under a microscope. The temperature is gradually increased, and the melting process is observed visually.
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.
Boiling Point (OECD 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Ebulliometer Method: This method involves measuring the boiling point directly by heating the liquid in a specialized apparatus called an ebulliometer, which is equipped with a sensitive thermometer and a reflux condenser.
-
Dynamic Method: The vapor pressure of the substance is measured at various temperatures. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.
-
Distillation Method: For mixtures, the boiling range is determined by distillation. The temperature is recorded as a function of the volume of distillate collected.
-
Siwoloboff Method: A small amount of the substance is heated in a sample tube attached to a thermometer. An inverted, sealed capillary tube is placed in the sample tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.
Water Solubility (OECD 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Methodology:
-
Flask Method: An excess amount of the solid or liquid substance is added to a known volume of water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method (e.g., chromatography, spectroscopy).
-
Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.
Partition Coefficient (n-octanol/water) (OECD 117)
The partition coefficient (log P) is a measure of the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water.
Methodology:
-
Shake Flask Method: A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The two phases are then separated, and the concentration of the substance in each phase is determined. The partition coefficient is calculated as the ratio of the concentration in n-octanol to the concentration in water.
-
HPLC Method: This is a more rapid method where the retention time of the substance on a reversed-phase high-performance liquid chromatography (HPLC) column is measured. The retention time is correlated with the known log P values of a series of standard compounds to determine the log P of the test substance.
Dissociation Constant (pKa) (OECD 112)
The dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.
Methodology:
-
Titration Method: A solution of the substance is titrated with a standard solution of an acid or a base. The pH of the solution is monitored throughout the titration. The pKa is determined from the midpoint of the titration curve.
-
Spectrophotometric Method: This method is suitable for compounds that exhibit a change in their UV-Visible absorption spectrum upon ionization. The absorbance of the substance is measured at different pH values, and the pKa is determined from the inflection point of the absorbance versus pH curve.
-
Conductometric Method: The electrical conductivity of a solution of the substance is measured as a function of its concentration. This method is applicable to ionic compounds and allows for the determination of the dissociation constant.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like EINECS 286-347-0.
Caption: Workflow for Physicochemical Characterization.
References
Technical Guide: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid pyridine compound (CAS No. 85222-95-3) and Related Naphthalenesulfonic Acid Derivatives
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the synthesis, experimental protocols, and biological activity of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid pyridine compound (CAS No. 85222-95-3). This guide provides a comprehensive overview of the broader class of aminonaphthalenesulfonic acids and their derivatives, drawing on available data for structurally related compounds to offer insights into potential properties and methodologies. The role of the pyridine moiety, a key feature of the specified compound, is also discussed in the context of drug development.
Introduction to Aminonaphthalenesulfonic Acids
Aminonaphthalenesulfonic acids are a class of organic compounds derived from naphthalene that are substituted with both amino (-NH₂) and sulfonic acid (-SO₃H) functional groups. These compounds are colorless solids and serve as crucial intermediates in the synthesis of a wide variety of dyes and pigments.[1] The specific isomers, determined by the positions of the amino and sulfonic acid groups on the naphthalene rings, play a significant role in the properties and applications of the final products.[1] Furthermore, the naphthalene scaffold is a recognized building block in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[2]
Synthesis of Aminonaphthalenesulfonic Acid Derivatives
The synthesis of aminonaphthalenesulfonic acids can be achieved through several established chemical reactions. The choice of method and reaction conditions is critical for controlling the regioselectivity and obtaining the desired isomer.
General Synthetic Approaches:
-
Sulfonation of Naphthylamines: This method involves the direct sulfonation of a naphthylamine using a sulfonating agent such as sulfuric acid. The position of sulfonation is influenced by factors like temperature and the presence of catalysts.
-
Reduction of Nitronaphthalenesulfonic Acids: This approach involves the nitration of a naphthalenesulfonic acid followed by the reduction of the nitro group to an amino group.
-
Bucherer Reaction: This reaction is a versatile method for the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[1]
Below is a generalized workflow for the synthesis of an aminonaphthalenesulfonic acid derivative.
Caption: Generalized workflow for the synthesis of aminonaphthalenesulfonic acid derivatives.
Physicochemical Properties and Analytical Characterization
The physicochemical properties of aminonaphthalenesulfonic acids are influenced by the positions of the functional groups. The sulfonic acid group imparts water solubility, while the amino group provides a site for further chemical modification.
Table 1: Physicochemical Data of Representative Aminonaphthalenesulfonic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Aminonaphthalene-4-sulfonic acid | 84-86-6 | C₁₀H₉NO₃S | 223.25 |
| 1-Aminonaphthalene-5-sulfonic acid | 84-89-9 | C₁₀H₉NO₃S | 223.25 |
| 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 | C₁₀H₉NO₃S | 223.25 |
| 2-Aminonaphthalene-6-sulfonic acid | 93-00-5 | C₁₀H₉NO₃S | 223.25 |
Experimental Protocols for Analysis:
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of naphthalenesulfonic acid derivatives.[3][4]
Example HPLC Method for Analysis of 2-Naphthalenesulfonic Acid: [5][6]
-
Column: BIST™ A, 4.6×150 mm, 5 µm, 100A[5]
-
Mobile Phase: Acetonitrile – 80/20%[5]
-
Buffer: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) formate pH 4.0 – 5.0 mM[5]
-
Flow Rate: 1.0 ml/min[5]
-
Detection: UV at 270 nm[5]
The Role of the Pyridine Moiety in Drug Development
The presence of a pyridine ring in a molecule can significantly influence its pharmacological properties. Pyridine-based structures are found in a large number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[7][8]
Key Contributions of the Pyridine Scaffold:
-
Pharmacokinetic Properties: The pyridine ring can alter a molecule's solubility, permeability, and metabolic stability.[9]
-
Pharmacodynamic Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.
-
Structural Scaffold: The rigid aromatic structure of pyridine provides a scaffold for the precise spatial arrangement of other functional groups.
References
- 1. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"spectroscopic data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid"
Technical Guide: Spectroscopic Analysis of Naphthalenesulphonic Acid Derivatives
Abstract:
This technical guide addresses the request for spectroscopic data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid. A comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (UV-Vis, IR, NMR, or Mass Spectrometry) for this particular compound. This suggests that detailed characterization of this molecule may not be publicly available or may be part of proprietary research.
However, to provide valuable insights for researchers working with similar structures, this guide presents a summary of available spectroscopic data for closely related naphthalenesulphonic acid derivatives. Additionally, it outlines general experimental protocols for the spectroscopic techniques relevant to the characterization of this class of compounds. Due to the absence of specific biological data for the requested compound, signaling pathways and experimental workflows could not be generated.
Spectroscopic Data for Related Naphthalenesulphonic Acid Derivatives
While specific data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid is unavailable, the following tables summarize spectroscopic information for analogous compounds. This data can serve as a reference for predicting the spectral characteristics of the target molecule.
Table 1: Spectroscopic Data for 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
| Spectroscopic Technique | Observed Data | Reference |
| ¹H NMR | Aromatic protons typically appear in the range of δ 6.8–8.2 ppm. | [1] |
| ¹³C NMR | Signals for sulphonic acid groups can be observed around δ 110–120 ppm. | [1] |
| IR Spectroscopy | - Broad peak at 3200–3600 cm⁻¹ corresponding to the hydroxyl (-OH) group.- Stretching vibrations for S=O of the sulphonic acid group are expected between 1180–1250 cm⁻¹. | [1] |
| Mass Spectrometry (ESI-MS) | The molecular ion peak [M-H]⁻ is detected at m/z 358.05. | [1] |
Table 2: Spectroscopic Data for other related Naphthalenesulphonic Acid Derivatives
| Compound Name | CAS Number | Spectroscopic Technique | Key Findings | Reference |
| 4-Amino-3-hydroxy-1-naphthalenesulfonic acid | 116-63-2 | UV/Vis Spectroscopy | Suitable for spectrophotometric determination of Silicon. | |
| 8-Amino-4-hydroxynaphthalene-2-sulfonic acid | 489-78-1 | General | Purity of 97% is commercially available. | [2] |
| 8-Amino-5-(4-hydroxyanilino)naphthalene-2-sulfonic acid | 6357-75-1 | General | Molecular Formula: C₁₆H₁₄N₂O₄S | [3] |
| 4-hydroxynaphthalene-2-sulfonic acid | 3771-14-0 | General | Molecular Weight: 224.23 g/mol | [4] |
General Experimental Protocols for Spectroscopic Analysis
The following are generalized methodologies for acquiring spectroscopic data for naphthalenesulphonic acid derivatives. These protocols can be adapted for the specific compound of interest once it is synthesized and purified.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties of the compound, which are related to the electronic transitions within the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, water). The concentration is typically in the micromolar range.
-
Blank Measurement: The absorbance of the solvent is measured first to serve as a baseline.
-
Sample Measurement: The absorbance of the sample solution is recorded over a wavelength range, typically from 200 to 800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the resulting spectrum.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Methodology:
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Measurement: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are correlated with specific functional groups (e.g., -OH, -NH, S=O, C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their coupling patterns.
-
¹³C NMR: The carbon-13 NMR spectrum is recorded to identify the number and types of carbon atoms in the molecule.
-
Data Analysis: Chemical shifts (δ), integration values, and coupling constants (J) are analyzed to assemble the molecular structure.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and using an electrospray ionization (ESI) source.
-
Methodology:
-
Sample Introduction: A solution of the sample is introduced into the ESI source, where it is ionized.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be used to confirm the structure.
-
Signaling Pathways and Experimental Workflows
A search for biological activity or involvement in signaling pathways for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid did not yield any specific results. Therefore, no diagrams for signaling pathways or experimental workflows can be provided at this time.
Conclusion
While specific spectroscopic data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid is not available in the public domain, this guide provides a foundation for its characterization. The presented data on related compounds offers a comparative basis for spectral interpretation. The generalized experimental protocols serve as a starting point for researchers to acquire the necessary data once the compound is available. Further research is required to determine the spectroscopic properties and potential biological roles of this specific molecule.
References
An In-depth Technical Guide to the Fluorescent Properties of Aminonaphthalenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties of aminonaphthalenesulfonic acid (ANS) derivatives, a class of environmentally sensitive fluorophores with significant applications in biological and pharmaceutical research. This document details their synthesis, spectral characteristics, and the experimental protocols for their characterization, with a focus on their utility as probes for investigating protein conformation and binding.
Core Principles of Aminonaphthalenesulfonic Acid Derivative Fluorescence
Aminonaphthalenesulfonic acids and their derivatives are a class of fluorescent probes whose emission properties are highly dependent on the polarity of their local environment.[1][2] In aqueous solutions, these molecules typically exhibit weak fluorescence. However, upon binding to hydrophobic regions, such as the hydrophobic pockets of proteins, they undergo a significant enhancement in fluorescence intensity accompanied by a blue shift in their emission maximum.[1][2][3] This solvatochromic behavior makes them invaluable tools for studying protein folding, conformational changes, and ligand binding.[1][4]
The fluorescence of ANS derivatives is attributed to an intramolecular charge transfer (ICT) process. In a polar environment, the excited state is stabilized by solvent relaxation, which provides a non-radiative decay pathway, thus quenching the fluorescence. In a non-polar environment, this non-radiative pathway is less favored, leading to an increase in the fluorescence quantum yield.[5]
Synthesis of Aminonaphthalenesulfonic Acid Derivatives
A variety of synthetic methods have been developed for the preparation of aminonaphthalenesulfonic acid derivatives. A notable and efficient method is the microwave-assisted copper(0)-catalyzed Ullmann coupling reaction.[6] Traditional methods such as the Bucherer reaction are also employed.[7]
Experimental Protocol: Microwave-Assisted Ullmann Coupling
This protocol describes a general procedure for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives.[6]
Materials:
-
8-amino-1-naphthalenesulfonic acid
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(0) powder
-
Potassium phosphate tribasic
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add 8-amino-1-naphthalenesulfonic acid (1 equivalent), the desired aryl halide (1.2 equivalents), copper(0) powder (0.2 equivalents), and potassium phosphate tribasic (2 equivalents).
-
Add DMSO as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 105°C for 3 hours with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired ANS derivative.
Fluorescent Properties and Quantitative Data
The fluorescent properties of aminonaphthalenesulfonic acid derivatives, including their excitation and emission maxima, quantum yields, and Stokes shifts, are critical for their application as fluorescent probes. These properties are highly sensitive to the solvent environment.[3][8] The Stokes shift, which is the difference between the absorption and emission maxima, is an important parameter, with larger Stokes shifts being beneficial for reducing self-absorption and improving signal-to-noise ratios in fluorescence measurements.[9][10]
Below are tables summarizing the fluorescent properties of various aminonaphthalenesulfonic acid derivatives in different solvents.
Table 1: Fluorescent Properties of Selected 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives [6]
| Derivative | Solvent | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| 8-anilino-1-naphthalenesulfonic acid (ANS) | Water | 350 | 515 | 0.003 |
| 8-anilino-1-naphthalenesulfonic acid (ANS) | Ethylene Glycol | 368 | 473 | 0.37 |
| 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | Water | 350 | 514 | 0.002 |
| 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 367 | 471 | 0.43 |
| 8-((2-fluorophenyl)amino)naphthalene-1-sulfonate | Water | 349 | 513 | 0.002 |
| 8-((2-fluorophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 365 | 471 | 0.36 |
| 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | Water | 350 | 515 | 0.002 |
| 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 367 | 473 | 0.38 |
Table 2: Solvent-Dependent Fluorescent Properties of 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) [8]
| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Water | 325 | 495 | 170 |
| Methanol | 425 | 500 | 75 |
| Ethanol | 427 | 505 | 78 |
| Butanol | 429 | 510 | 81 |
Experimental Protocols for Characterization
Accurate determination of the fluorescent properties of aminonaphthalenesulfonic acid derivatives is essential for their effective use.
Measurement of Fluorescence Spectra
Objective: To determine the excitation and emission spectra of an aminonaphthalenesulfonic acid derivative.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Solution of the aminonaphthalenesulfonic acid derivative in the desired solvent
-
Blank solvent
Procedure:
-
Prepare a dilute solution of the aminonaphthalenesulfonic acid derivative in the solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]
-
Emission Spectrum: a. Set the excitation wavelength to the absorbance maximum of the compound. b. Scan a range of emission wavelengths (e.g., 400-600 nm for ANS derivatives). c. Record the fluorescence intensity as a function of emission wavelength. d. Subtract the spectrum of the blank solvent.
-
Excitation Spectrum: a. Set the emission wavelength to the emission maximum of the compound. b. Scan a range of excitation wavelengths (e.g., 300-450 nm for ANS derivatives). c. Record the fluorescence intensity as a function of excitation wavelength. d. Correct the spectrum for the wavelength-dependent intensity of the excitation source.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.[11][12][13]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solution of the sample compound
-
Solution of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent
Procedure:
-
Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The plots should be linear. Determine the slope (gradient) of each line.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
where Φ_standard is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Visualizations of Workflows and Principles
Workflow for Characterizing a Novel Aminonaphthalenesulfonic Acid Derivative
References
- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Stokes shift - Wikipedia [en.wikipedia.org]
- 10. What is the Stokes Shift? - Edinburgh Instruments [edinst.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
An In-depth Technical Guide on the Solubility of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid is a complex organic molecule characterized by multiple polar functional groups, including two sulfonic acid groups (-SO₃H), a hydroxyl group (-OH), and an amide linkage (-NHCO-). The presence of these groups, particularly the ionizable sulfonic acid moieties, is expected to dominate its solubility profile. This guide explores the anticipated solubility of this compound in organic solvents and provides a standardized methodology for its experimental determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the highly polar and ionic nature of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid suggests poor solubility in most nonpolar and moderately polar organic solvents. The strong intermolecular forces, including hydrogen bonding and ionic interactions, within the solid-state crystal lattice of the compound would require a solvent with a high dielectric constant and strong solvating capabilities to overcome.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be negligible.
-
Moderately Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): Very low solubility is anticipated.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are known to dissolve a wide range of organic compounds and may exhibit some solvating power for the target molecule, although solubility may still be limited.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While polar, these solvents may have limited capacity to dissolve the compound compared to water, especially in its salt form. A structurally similar compound, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, is noted to be insoluble in organic solvents[1]. However, another related dye was found to have high solubility in ethanol[2].
It is important to note that the solubility can be significantly influenced by whether the compound is in its free acid or salt form (e.g., sodium salt). The salt form is generally more soluble in polar solvents.
Quantitative Solubility Data
A comprehensive search of scientific databases did not yield specific quantitative solubility data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid in various organic solvents. The following table is provided as a template for researchers to populate with their own experimental data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Gravimetric |
| e.g., Acetone | e.g., 25 | Data to be determined | e.g., HPLC |
| e.g., DMSO | e.g., 25 | Data to be determined | e.g., UV-Vis |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid in an organic solvent. The shake-flask method is a common and reliable technique for this purpose[3].
4.1. Materials and Equipment
-
4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)
4.2. Procedure
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation[2].
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration can vary depending on the substance[4].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a 0.45 µm filter to remove all undissolved solid particles.
-
Quantification: Analyze the concentration of the solute in the filtered saturated solution using a pre-validated analytical method.
-
Gravimetric Method: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is determined.
-
Spectroscopic Method (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
Chromatographic Method (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound in the solution.
-
4.3. Data Analysis The solubility is typically expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL) or as a molar concentration (mol/L).
Visualizations
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solid solubility in a liquid solvent.
Logical Relationship of Compound Properties to Solubility
Caption: Factors influencing the predicted solubility of the target compound.
References
The Multifaceted Mechanisms of Aminonaphthalenesulfonic Acids in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminonaphthalenesulfonic acids and their derivatives represent a diverse class of chemical compounds with a range of applications, from industrial dyes to sophisticated biological probes. While the biological mechanisms of many simple aminonaphthalenesulfonic acids are not extensively characterized, certain derivatives have been the subject of intense research, revealing complex and significant interactions within biological systems. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, with a particular focus on the well-studied fluorescent probe 8-anilino-1-naphthalenesulfonic acid (ANS) and the neuroprotective agent Tauroursodeoxycholic acid (TUDCA), a taurine-conjugated bile acid that shares key functional groups. This document summarizes key quantitative data, details experimental protocols for cited experiments, and provides visualizations of signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to Aminonaphthalenesulfonic Acids
Aminonaphthalenesulfonic acids are a class of organic compounds derived from naphthalene, featuring both an amino (-NH2) and a sulfonic acid (-SO3H) functional group.[1] The positions of these functional groups on the naphthalene rings give rise to a wide variety of isomers with distinct chemical properties.[1] While many of these compounds are utilized as intermediates in the synthesis of azo dyes, a subset has demonstrated significant biological activity.[1][2][3] This guide will focus on the molecular mechanisms through which these compounds and their close derivatives interact with and modulate biological systems.
8-Anilino-1-Naphthalenesulfonic Acid (ANS): A Probe of Protein Conformation
8-Anilino-1-naphthalenesulfonic acid (ANS) is a synthetic aminonaphthalenesulfonic acid derivative that has become an invaluable tool in biochemistry and molecular biology as a fluorescent probe for studying protein conformation and binding.[4]
Mechanism of Action
The fluorescence of ANS is highly sensitive to its environment. In aqueous solutions, it exhibits weak fluorescence.[5] However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, and the emission maximum shifts to a shorter wavelength (a "blue shift").[5][6] This phenomenon is attributed to the hydrophobic nature of the binding pocket and the restricted mobility of the ANS molecule upon binding.[6]
The binding of ANS is primarily non-covalent and involves both hydrophobic interactions and electrostatic interactions between the negatively charged sulfonate group of ANS and positively charged amino acid residues (like arginine and lysine) on the protein surface.[6] This binding can induce conformational changes in the protein itself, as seen in the case of the enzyme MurA, where ANS binding leads to a significant restructuring of a surface loop to create a specific binding site.[7]
Experimental Protocols
2.2.1. ANS Binding Assay by Fluorescence Spectroscopy
This protocol is used to characterize the binding of ANS to a protein and can be adapted to study conformational changes upon ligand binding.
-
Objective: To determine the dissociation constant (Kd) of ANS binding to a protein.
-
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
ANS stock solution (e.g., 1 mM in ethanol or DMSO).
-
Fluorometer.
-
-
Procedure:
-
Prepare a series of solutions with a constant concentration of the protein and varying concentrations of ANS.
-
Incubate the solutions at a constant temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity of each solution using an excitation wavelength of ~350-380 nm and an emission wavelength range of ~400-600 nm.
-
Correct the fluorescence intensity for any inner filter effects if necessary.
-
Plot the change in fluorescence intensity as a function of the ANS concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[5]
-
Quantitative Data
The binding affinity of ANS for different proteins varies widely, reflecting differences in the size and hydrophobicity of their binding sites.
| Protein | Dissociation Constant (Kd) | Reference(s) |
| Bovine Serum Albumin (BSA) | High affinity (in µM range) | [5] |
| Lysozyme | Lower affinity | [5] |
Tauroursodeoxycholic Acid (TUDCA): A Pleiotropic Cytoprotective Agent
While not a classical aminonaphthalenesulfonic acid, Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of ursodeoxycholic acid (UDCA), and its mechanism of action provides a powerful example of how molecules with amino and sulfonic acid groups can exert profound biological effects.[8][9] TUDCA is a hydrophilic bile acid with demonstrated cytoprotective, anti-apoptotic, and anti-inflammatory properties.[8][9][10]
Core Mechanisms of Action
TUDCA's protective effects are multifaceted and involve the modulation of several key cellular pathways:
-
Inhibition of Apoptosis: TUDCA inhibits apoptosis by targeting the mitochondrial pathway of cell death.[8][10] It prevents the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and the subsequent activation of caspases.[11] It also works by mitigating the production of reactive oxygen species (ROS).[10][11]
-
Alleviation of Endoplasmic Reticulum (ER) Stress: TUDCA acts as a chemical chaperone, helping to stabilize protein folding and reduce the accumulation of unfolded or misfolded proteins in the ER.[9][10] This alleviates ER stress and inhibits the unfolded protein response (UPR)-mediated apoptosis.[10]
-
Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's and Huntington's disease, TUDCA has been shown to reduce the formation of amyloid-β plaques and huntingtin aggregates, respectively.[12] It can also decrease neuroinflammation by reducing the activation of glial cells and the expression of pro-inflammatory cytokines.[12]
-
Metabolic Regulation: TUDCA has been shown to improve insulin sensitivity in both liver and muscle tissue.[12]
Signaling Pathways Modulated by TUDCA
TUDCA's diverse effects are mediated through its influence on multiple signaling cascades.
Caption: TUDCA's multifaceted mechanism of action.
Experimental Protocols
3.3.1. Assessment of Apoptosis by Caspase Activity Assay
This protocol measures the activity of caspases, key executioners of apoptosis, to assess the anti-apoptotic effect of TUDCA.
-
Objective: To quantify the effect of TUDCA on caspase activity in a cell-based model of apoptosis.
-
Materials:
-
Cell line of interest (e.g., hepatocytes, neurons).
-
Apoptosis-inducing agent (e.g., staurosporine, tunicamycin).
-
TUDCA.
-
Caspase activity assay kit (e.g., Caspase-3 colorimetric or fluorometric assay).
-
Plate reader (colorimetric or fluorometric).
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of TUDCA for a specified time.
-
Induce apoptosis by adding the apoptosis-inducing agent.
-
Lyse the cells according to the assay kit protocol.
-
Add the caspase substrate to the cell lysates and incubate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the caspase activity relative to untreated controls.
-
Quantitative Data from Preclinical and Clinical Studies
| Parameter | Effect of TUDCA | Study Population/Model | Reference(s) |
| Insulin Sensitivity | ~30% increase | Obese men and women with insulin resistance (1750 mg/day) | [12] |
| Amyloid-β Deposition | Significantly decreased Aβ40 and Aβ42 in the frontal cortex and hippocampus | Alzheimer's mouse model (APP/PS1) (500 mg/kg, i.p.) | [12] |
| Liver Function | Improved in patients with liver cirrhosis | Patients with liver cirrhosis | [12] |
Other Aminonaphthalenesulfonic Acids and Their Derivatives: Emerging Biological Activities
While research into the specific molecular mechanisms of many simple aminonaphthalenesulfonic acids is limited, some studies have pointed towards potential therapeutic applications.
-
Antiviral Activity: N-acyl derivatives of aminonaphthalene disulfonic acids have been investigated for their potential anti-human immunodeficiency virus (HIV) activity, though the specific targets and mechanisms are not well-defined.[13]
-
Antimicrobial and Anti-inflammatory Activity: Various naphthalene derivatives have shown broad-spectrum antimicrobial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[14] Additionally, some naphthalene-based compounds have demonstrated anti-inflammatory effects by inhibiting enzymes like phospholipase A2 and cyclooxygenases (COX-1 and COX-2), as well as reducing the release of pro-inflammatory cytokines like TNF-α and IL-6.[14]
-
Kinase Inhibition: The naphthalene scaffold has been explored in the design of kinase inhibitors, which are crucial in cancer therapy.[15][16] For example, naphthalene-based diarylamides have been developed as pan-Raf kinase inhibitors with anti-melanoma activity.[15]
Conclusion and Future Directions
The aminonaphthalenesulfonic acid scaffold and its derivatives represent a promising area for therapeutic development. The detailed understanding of the mechanisms of ANS and TUDCA provides a strong foundation for exploring the biological activities of other members of this chemical class. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by a broader range of aminonaphthalenesulfonic acids. High-throughput screening and computational modeling could accelerate the identification of novel bioactive compounds within this class, potentially leading to the development of new therapies for a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
Caption: A generalized experimental workflow for investigating the biological activity of aminonaphthalenesulfonic acid derivatives.
References
- 1. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 2. Buy 2-aminonaphthalene-1-sulfonic acid | 81-16-3 [smolecule.com]
- 3. Naphthionic acid - Wikipedia [en.wikipedia.org]
- 4. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Analysis of N-acyl aminonaphthalene sulphonic acid derivatives with potential anti-human immunodeficiency virus activity by thin-layer chromatography and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 15. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Substituted Naphthalenesulfonic Acids in Modern Research: A Technical Guide
Abstract
Substituted naphthalenesulfonic acids are a class of organic compounds characterized by a naphthalene core functionalized with one or more sulfonic acid groups and other substituents. This unique structural arrangement confers a range of physicochemical properties that have made them invaluable tools in various fields of scientific research, from biochemistry to drug development. Their applications are diverse, most notably as environmentally sensitive fluorescent probes for studying protein conformation and membrane dynamics, and as scaffolds for the development of potent enzyme inhibitors. This technical guide provides an in-depth overview of the core applications of these compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in leveraging their potential.
Introduction to Substituted Naphthalenesulfonic Acids
Naphthalene, a bicyclic aromatic hydrocarbon, serves as the foundational structure for this versatile class of molecules. The addition of a sulfonic acid group (-SO₃H) enhances water solubility and provides a charged moiety capable of specific electrostatic interactions. Further substitutions on the naphthalene ring with groups such as anilino, amino, or propionyl moieties give rise to derivatives with tailored properties.
Prominent examples include:
-
8-Anilinonaphthalene-1-sulfonic acid (ANS): A widely used fluorescent probe that exhibits low fluorescence in aqueous environments but fluoresces intensely upon binding to hydrophobic regions of proteins.[1][2]
-
2-(p-Toluidinyl)naphthalene-6-sulfonate (TNS): Another fluorescent probe used to investigate the conformational states of proteins and determine the pKa values of lipid nanoparticles.[3]
-
6-Propionyl-2-dimethylaminonaphthalene (PRODAN): An environment-sensitive dye particularly useful for studying cell membranes and protein structures due to its sensitivity to the polarity of its surroundings.[4][5]
This guide will delve into the practical applications of these and other substituted naphthalenesulfonic acids, with a focus on their use as fluorescent probes and enzyme inhibitors.
Application as Environmentally-Sensitive Fluorescent Probes
The most prominent application of substituted naphthalenesulfonic acids in research is their use as extrinsic fluorescent probes. Compounds like ANS, TNS, and PRODAN are solvatochromic, meaning their fluorescence emission spectra are highly dependent on the polarity of the surrounding environment. In polar aqueous solutions, they are typically weakly fluorescent. However, upon binding to non-polar environments, such as the hydrophobic pockets of proteins or the lipid core of membranes, their quantum yield increases dramatically, and their emission maximum undergoes a hypsochromic (blue) shift.[2] This property allows researchers to monitor processes that involve changes in hydrophobicity.
Probing Protein Conformation and Hydrophobicity
ANS and TNS are extensively used to study protein folding, unfolding, and conformational changes induced by ligand binding.[1][6] The binding of these probes to exposed hydrophobic patches on a protein's surface provides a quantitative measure of its surface hydrophobicity.
The interaction between ANS and various proteins has been quantitatively characterized, providing insights into the number of binding sites and their affinity.
| Protein | Number of Binding Sites (n) | Dissociation Constant (Kd) / Association Constant (Ka) | Analysis Method |
| Black Gram Phaseolin (BGP) | 4 per protomer | Kd = 1.7 x 10-5 M | Scatchard/Klotz Plot |
| Bovine Serum Albumin (BSA) | 10 | Ka available | Scatchard/Klotz Plot |
| Ovalbumin | 3 | Ka available | Scatchard/Klotz Plot |
| Porcine Somatotrophin (PST) | 1 | Ka available | Scatchard/Klotz Plot |
| Chicken Egg Lysozyme | 2 | Ka available | Scatchard/Klotz Plot |
Table 1: Binding parameters of ANS with various proteins. Data compiled from multiple sources.[2][3]
This protocol outlines the steps to determine the number of binding sites and the dissociation constant for the interaction of ANS with a protein of interest.
Materials:
-
Protein of interest, purified and buffer-exchanged into an appropriate buffer (e.g., 0.01 M phosphate buffer, pH 7.0).
-
8-Anilinonaphthalene-1-sulfonic acid (ANS) stock solution (e.g., 1 mM in the same buffer).
-
Spectrofluorometer with temperature control.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of Solutions: Prepare a series of protein solutions at different concentrations in the chosen buffer. The final protein concentration in the cuvette should be in the low micromolar range (e.g., 0.1 mg/mL).
-
ANS Titration:
-
Place a fixed concentration of the protein solution into the quartz cuvette.
-
Sequentially add small aliquots of the ANS stock solution to the protein solution.
-
After each addition, gently mix and allow the solution to equilibrate for a few minutes in the dark.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 365-380 nm.
-
Record the fluorescence emission spectrum from 400 nm to 600 nm.
-
The emission maximum for ANS bound to hydrophobic sites is typically around 470-480 nm.
-
Record the fluorescence intensity at the emission maximum for each ANS concentration.
-
-
Data Analysis:
-
Correct the measured fluorescence intensity for dilution effects.
-
Subtract the fluorescence of a buffer blank containing the same concentration of ANS.
-
Plot the change in fluorescence intensity as a function of the total ANS concentration.
-
To determine the binding parameters (n and Kd), the data can be linearized using a Scatchard or Klotz plot.
-
Scatchard Plot: Plot r/[L] vs r, where r is the ratio of the molar concentration of bound ligand to the total protein concentration, and [L] is the concentration of free ligand.
-
Slope = -1/Kd
-
x-intercept = n (number of binding sites)
Klotz Plot: Plot 1/r vs 1/[L].
-
This plot is also used to determine binding parameters, particularly when dealing with multiple classes of binding sites.[1][2]
Investigating Membrane Properties
PRODAN and its derivatives are particularly suited for studying the properties of lipid membranes.[5] Due to its structure, PRODAN partitions into the membrane bilayer and its fluorescence is sensitive to the local water content and lipid packing. This allows for the measurement of membrane fluidity.
Generalized Polarization (GP) is a ratiometric method that quantifies the emission shift of probes like PRODAN or Laurdan in response to changes in membrane phase.
Materials:
-
Lipid vesicles or cells of interest.
-
PRODAN stock solution (e.g., in ethanol or DMSO).
-
Spectrofluorometer or a two-photon microscope equipped with two emission channels.
Procedure:
-
Labeling: Incubate the cells or lipid vesicles with a low concentration of PRODAN (e.g., 1-10 µM) for a sufficient time to allow partitioning into the membranes.
-
Fluorescence Measurement:
-
Excite the sample at the appropriate wavelength for PRODAN (around 360 nm).
-
Measure the fluorescence intensity simultaneously at two emission wavelengths: one corresponding to the emission in a liquid-disordered phase (e.g., 530 nm for PRODAN in water) and one corresponding to the emission in a liquid-ordered (gel) phase.[7]
-
-
GP Calculation: The GP value is calculated using the following formula: GP = (I_gel - I_disordered) / (I_gel + I_disordered) where I_gel and I_disordered are the fluorescence intensities at the emission wavelengths corresponding to the gel and liquid-disordered phases, respectively.
Interpretation:
-
Higher GP values (closer to +1) indicate a more ordered, less fluid membrane.
-
Lower GP values (closer to -1) indicate a more disordered, more fluid membrane.
Application as Enzyme Inhibitors
Beyond their role as biophysical probes, substituted naphthalenesulfonic acids and their derivatives have emerged as promising scaffolds for the development of enzyme inhibitors. The naphthalene core can be functionalized to interact with the active or allosteric sites of various enzymes, leading to modulation of their activity.
Tubulin Polymerization Inhibitors
Certain naphthalenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[8][9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This makes them attractive candidates for anticancer drug development.
| Compound ID | Target Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| 5c | MCF-7 | 0.51 ± 0.03 | 2.8 |
| 5c | A549 | 0.33 ± 0.01 | 2.8 |
| 5b | MCF-7 | 0.48 ± 0.03 | 3.3 |
| 5b | A549 | 0.97 ± 0.13 | 3.3 |
| Colchicine | - | - | 9.1 |
Table 2: IC50 values for selected naphthalene-based tubulin polymerization inhibitors against human cancer cell lines and in a cell-free tubulin polymerization assay.[8][9]
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein.
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP (1 mM).
-
Fluorescent reporter (e.g., DAPI, which fluoresces upon incorporation into microtubules).
-
Test compounds dissolved in DMSO.
-
96-well microplate fluorometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative control (DMSO).
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in the fluorometer, pre-warmed to 37°C. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the reporter dye.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
The rate of polymerization is determined from the initial linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cyclooxygenase (COX) Inhibitors
Derivatives of naphthalene have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[10] Some of these compounds show selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects.
This assay determines the potency of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme as a cofactor.
-
Arachidonic acid as the substrate.
-
Test compounds dissolved in DMSO.
-
A method to detect prostaglandin production (e.g., EIA kit for PGE₂).
Procedure:
-
Enzyme Preparation: Pre-incubate the COX-1 or COX-2 enzyme with the assay buffer and heme.
-
Inhibitor Incubation: Add the test compound at various concentrations to the enzyme solution and incubate for a specified period (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a set time, stop the reaction (e.g., by adding a solution of HCl).
-
Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE₂) produced using a suitable method like an Enzyme Immunoassay (EIA).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to a DMSO control.
-
Determine the IC₅₀ value for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.
-
The selectivity index (SI) can be calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
-
Other Enzyme Targets
The versatility of the naphthalenesulfonic acid scaffold has led to its exploration as an inhibitor of other enzyme classes. For instance, ANS has been identified as an allosteric inhibitor of cyclin-dependent kinase 2 (Cdk2), highlighting its potential in cancer therapy.[4] Additionally, certain naphthalene derivatives have been designed and synthesized as inhibitors of Ubiquitin-Specific Protease 7 (USP7), another important target in oncology.[11]
Synthesis of Substituted Naphthalenesulfonic Acids
The synthesis of these compounds can be achieved through various organic chemistry reactions. A common route for preparing ANS derivatives involves the Ullmann condensation reaction.
Conclusion
Substituted naphthalenesulfonic acids represent a powerful and versatile class of molecules for a wide range of research applications. Their unique photophysical properties make them exceptional fluorescent probes for elucidating complex biological processes such as protein folding and membrane dynamics. Furthermore, their chemical tractability allows for their development as potent and selective enzyme inhibitors for therapeutic applications. The data, protocols, and workflows presented in this guide are intended to provide researchers with a solid foundation for utilizing these compounds in their own investigations, fostering further discovery and innovation in the life sciences.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Ligand-receptor interaction. Klotz-Hunston problem for two classes of binding sites and its solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cooperativity Between Orthosteric Inhibitors and Allosteric Inhibitor 8-Anilino-1-Naphthalene Sulfonic Acid (ANS) in Cyclin-dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of US-FDA-approved drugs as negative modulators of ubiquitin specific protease-7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel non-cyclooxygenase inhibitory derivatives of naproxen for colorectal cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Safety and Handling of EINECS 286-347-0
Chemical Identity: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid, compound with pyridine (1:2) EINECS Number: 286-347-0 CAS Number: 85222-95-3
Hazard Identification and Classification
Due to the lack of specific toxicological data for this compound, a definitive hazard classification cannot be provided. However, based on its structural components—a naphthalene sulfonic acid derivative and a pyridine salt—potential hazards may include:
-
Skin and Eye Irritation: Naphthalene sulfonic acids are often irritating to the skin and eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Toxicity: The toxicological properties have not been fully investigated. Both naphthalene and pyridine derivatives can exhibit toxicity.
Precautionary Approach: In the absence of specific data, it is prudent to handle this compound as a potentially hazardous substance.
Exposure Controls and Personal Protection
To minimize potential exposure, the following engineering controls and personal protective equipment (PPE) are recommended.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use local exhaust ventilation to control airborne dust or mists.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Handling and Storage
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Use only with adequate ventilation.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from direct sunlight and sources of ignition.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The combustion of this material may produce hazardous decomposition products including oxides of carbon, nitrogen, and sulfur.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 2.2). Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.
Visualizations
Due to the lack of specific experimental data for EINECS 286-347-0, the creation of detailed and accurate diagrams for signaling pathways or experimental workflows is not possible. However, a generalized workflow for the safe handling of a potentially hazardous chemical powder can be represented.
Caption: General workflow for safe handling of a chemical powder.
A Technical Review of 4-Hydroxy-8-aminonaphthalene-2-sulfonic Acid Derivatives: Synthesis, Biological Activity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of derivatives based on the 4-hydroxy-8-aminonaphthalene-2-sulfonic acid core, with a particular focus on their synthesis, antimicrobial properties, and structure-activity relationships. Due to the limited availability of published research on the exact 4-hydroxy-8-aminonaphthalene-2-sulfonic acid scaffold, this review centers on the closely related and well-documented derivatives of 4-amino-3-hydroxynaphthalene-1-sulfonic acid. The findings from these analogues provide valuable insights into the potential of this class of compounds in the development of novel therapeutic agents.
Synthesis of Schiff Base Derivatives
The primary route for the derivatization of the aminonaphthalenesulfonic acid core involves the formation of Schiff bases. This is achieved through the condensation reaction of the primary amino group with a variety of substituted aromatic aldehydes.
General Synthetic Protocol
A series of eighteen derivatives of 4-amino-3-hydroxynaphthalene-1-sulfonic acid were synthesized by reacting the parent compound with different substituted aromatic aldehydes in the presence of glacial acetic acid. The general reaction scheme is depicted below.
Experimental Protocol: Synthesis of 4-((Aryl)benzylideneamino)-3-hydroxynaphthalene-1-sulfonic acid derivatives [1]
A solution of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (0.01 mol) in 20 ml of ethanol was prepared. To this, a solution of the respective substituted aromatic aldehyde (0.01 mol) in 20 ml of ethanol was added. A few drops of glacial acetic acid were added as a catalyst. The reaction mixture was then refluxed for a period ranging from 3 to 4 hours. The progress of the reaction was monitored by thin-layer chromatography (TCC). Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol to remove any unreacted starting materials, and then dried. The final products were recrystallized from ethanol to yield the pure Schiff base derivatives.
Below is a logical workflow for the synthesis and characterization of these derivatives.
Antimicrobial Activity
The synthesized Schiff base derivatives of 4-amino-3-hydroxynaphthalene-1-sulfonic acid were evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Experimental Protocol: Antimicrobial Screening
The antimicrobial activity of the synthesized compounds was determined using the tube dilution method to ascertain the Minimum Inhibitory Concentration (MIC) for each derivative against the tested microorganisms.
Microorganisms Tested:
-
Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli
-
Fungal strains: Candida albicans and Aspergillus niger
Procedure:
The synthesized compounds were dissolved in dimethylformamide (DMF) to prepare stock solutions of varying concentrations. Serial dilutions were then made in nutrient broth for bacteria and Sabouraud dextrose broth for fungi in test tubes. Each tube was inoculated with a standardized suspension of the test microorganism. The tubes were incubated at 37°C for 24 hours for bacteria and at 25°C for 72 hours for fungi. The MIC was recorded as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism. Standard drugs, ciprofloxacin for bacteria and fluconazole for fungi, were used as positive controls.
Quantitative Antimicrobial Data
The antimicrobial activity of the synthesized derivatives is summarized in the table below. The data highlights the influence of different substituents on the antimicrobial potency.
| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 1 | H | >100 | >100 | >100 | >100 | >100 |
| 2 | 2-OH | 50 | 50 | 100 | 100 | 100 |
| 3 | 4-OH | 50 | 50 | 100 | 100 | 100 |
| 4 | 4-Cl | 25 | 50 | 50 | 50 | 50 |
| 5 | 4-F | 50 | 50 | 100 | 100 | 100 |
| 6 | 3,4,5-OCH3 | 12.5 | 25 | 25 | 25 | 25 |
| 7 | 4-OCH3 | 50 | 50 | 100 | 100 | 100 |
| 8 | 4-N(CH3)2 | 25 | 25 | 50 | 50 | 50 |
| 9 | 2-NO2 | 50 | 50 | 100 | 100 | 100 |
| 10 | 3-NO2 | 50 | 50 | 100 | 100 | 100 |
| 11 | 4-NO2 | 25 | 50 | 50 | 50 | 50 |
| 12 | 2-Cl | 50 | 50 | 100 | 100 | 100 |
| 13 | 3-Cl | 50 | 50 | 100 | 100 | 100 |
| 14 | 2,4-diCl | 12.5 | 25 | 25 | 25 | 25 |
| 15 | 3,4-diCl | 25 | 50 | 50 | 50 | 50 |
| 16 | 2,6-diCl | 25 | 50 | 50 | 50 | 50 |
| 17 | 2-OH, 3-OCH3 | 50 | 50 | 100 | 100 | 100 |
| 18 | 4-OH, 3-OCH3 | 50 | 50 | 100 | 100 | 100 |
| Ciprofloxacin | - | 0.25 | 0.5 | 0.5 | - | - |
| Fluconazole | - | - | - | - | 1 | 2 |
Data extracted from Kumar et al. (2012).[1]
The results indicate that derivatives with electron-withdrawing groups, such as chloro and nitro, and electron-donating groups, like dimethylamino and methoxy, at specific positions on the phenyl ring enhance the antimicrobial activity. Notably, the derivative with a 3,4,5-trimethoxy substitution (Compound 6 ) and the one with a 2,4-dichloro substitution (Compound 14 ) exhibited the most significant antimicrobial efficacy.[1]
Structure-Activity Relationship (SAR) and QSAR Studies
A quantitative structure-activity relationship (QSAR) study was conducted on the synthesized derivatives to correlate their chemical structures with their observed antimicrobial activities.[1] The study revealed the importance of a topological parameter, the valence zero-order molecular connectivity index (⁰χᵛ), in describing the antimicrobial activity of these compounds.[1] This suggests that the overall size and branching of the substituent on the benzylidene amino moiety play a crucial role in their biological activity.
The logical relationship between the structural modifications and the resulting antimicrobial activity can be visualized as follows:
Conclusion and Future Perspectives
Derivatives of aminohydroxynaphthalene sulfonic acids, particularly Schiff bases, represent a promising class of compounds with tunable antimicrobial properties. The ease of their synthesis allows for the generation of a diverse library of compounds for biological screening. The structure-activity relationship studies indicate that the antimicrobial potency can be significantly influenced by the nature and position of substituents on the aromatic aldehyde moiety.
Future research in this area should focus on:
-
Synthesis of a broader range of derivatives: Exploring a wider variety of heterocyclic and polycyclic aromatic aldehydes could lead to the discovery of compounds with enhanced and more specific antimicrobial activity.
-
Elucidation of the mechanism of action: Studies to understand how these compounds exert their antimicrobial effects at a molecular level are crucial for their rational design and development as therapeutic agents.
-
Evaluation against a wider panel of microorganisms: Testing against drug-resistant strains of bacteria and fungi would be of significant clinical relevance.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Exploration of other biological activities: Given the diverse bioactivities of naphthalene derivatives, these compounds should also be screened for other therapeutic potentials, such as anticancer, anti-inflammatory, and antiviral activities.
The foundational work on 4-amino-3-hydroxynaphthalene-1-sulfonic acid derivatives provides a strong basis for the exploration of the analogous 4-hydroxy-8-aminonaphthalene-2-sulfonic acid scaffold, which may hold even greater potential for the development of novel and effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-based compounds are a significant class of fluorescent probes known for their sensitivity to the local environment, offering valuable insights into molecular interactions and cellular processes.[1] 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid belongs to this family of molecules, and while specific data for this compound is limited, its structural features—a naphthalene core with hydroxyl, amino, and sulphonic acid groups—suggest its potential as a versatile fluorescent probe. The sulphonic acid groups enhance water solubility, making it suitable for biological applications, while the amino and hydroxyl groups are known to be sensitive to environmental polarity and hydrogen bonding.[2][3]
These application notes provide a generalized framework for the utilization of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid as a fluorescent probe, drawing on the established properties of structurally similar naphthalene derivatives. The protocols and data presented herein are intended as a starting point and may require optimization for specific experimental conditions.
Principle of Operation
The fluorescence of many naphthalene derivatives is highly sensitive to the polarity of their microenvironment. In nonpolar environments, such as the hydrophobic pockets of proteins or the lipid bilayers of membranes, these probes often exhibit a significant increase in fluorescence quantum yield and a blue shift (hypsochromic shift) in their emission maximum.[4][5] This phenomenon, known as solvatochromism, allows the probe to report on changes in protein conformation, ligand binding, or membrane dynamics. The interaction of the probe with its target can be influenced by factors such as pH, ionic strength, and the presence of specific ions or molecules.
Data Presentation
The following tables summarize typical spectroscopic properties and binding affinities observed for related naphthalene-based fluorescent probes. These values should be considered as estimates for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid and should be experimentally determined for the specific application.
Table 1: General Spectroscopic Properties of Naphthalene-Sulfonic Acid Derivatives in Different Solvents.
| Solvent | Typical Excitation Max (nm) | Typical Emission Max (nm) | Stokes Shift (nm) | Relative Quantum Yield |
| Water | 340 - 360 | 480 - 520 | 140 - 160 | Low |
| Ethanol | 340 - 360 | 460 - 490 | 120 - 130 | Moderate |
| Dioxane | 330 - 350 | 430 - 460 | 100 - 110 | High |
| Protein Binding Pocket | 350 - 370 | 450 - 480 | 100 - 110 | High |
Data compiled from analogous naphthalene-sulfonic acid derivatives.
Table 2: Illustrative Binding Constants of Naphthalene-Based Probes with Biomolecules.
| Biomolecule | Typical Kd (µM) | Application |
| Bovine Serum Albumin (BSA) | 10 - 100 | Protein binding studies |
| Calmodulin | 5 - 50 | Conformational change studies |
| Lipid Vesicles | 1 - 20 | Membrane fluidity and integrity assays |
Kd (dissociation constant) values are highly dependent on the specific probe and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Spectroscopic Properties
Objective: To determine the excitation and emission maxima, and the effect of solvent polarity on the fluorescence of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid.
Materials:
-
4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid
-
Spectroscopy grade solvents: Water, Ethanol, Dioxane
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorescent probe in a suitable solvent (e.g., water or DMSO).
-
Working Solutions: Prepare fresh dilutions of the probe in each of the test solvents (water, ethanol, dioxane) to a final concentration of 1-10 µM.
-
Excitation Spectrum:
-
Set the fluorometer to scan a range of excitation wavelengths (e.g., 300-450 nm) while monitoring the emission at an estimated emission maximum (e.g., 480 nm).
-
The wavelength with the highest intensity is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The wavelength with the highest intensity is the emission maximum (λem).
-
-
Data Analysis: Record the λex and λem for each solvent. Note any shifts in the emission maximum and changes in fluorescence intensity, which are indicative of the probe's sensitivity to solvent polarity.
Protocol 2: Protein Binding Assay
Objective: To characterize the binding of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid to a model protein (e.g., Bovine Serum Albumin, BSA) and determine the dissociation constant (Kd).
Materials:
-
Fluorescent probe stock solution (1 mM)
-
BSA stock solution (e.g., 1 mg/mL in phosphate-buffered saline, PBS)
-
PBS (pH 7.4)
-
Fluorometer and cuvettes
Procedure:
-
Titration Series:
-
Prepare a series of solutions in cuvettes, each containing a fixed concentration of the fluorescent probe (e.g., 5 µM in PBS).
-
Add increasing concentrations of BSA to each cuvette (e.g., 0 to 100 µM).
-
Incubate the samples for a short period (e.g., 5-10 minutes) at room temperature to allow binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample at the λem determined for the probe in a nonpolar environment (or the λem observed in the presence of the protein), using the determined λex.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the BSA concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).
-
Visualizations
References
- 1. 8-Aminonaphthalene-2-sulfonic acid, 95% | Fisher Scientific [fishersci.ca]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Labeling Proteins with Aminonaphthalenesulfonic Acid Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminonaphthalenesulfonic acid derivatives are a class of fluorescent dyes that exhibit sensitivity to their local environment, often displaying enhanced fluorescence and a spectral shift upon binding to proteins. This property makes them valuable tools for studying protein conformation, binding events, and for fluorescently labeling proteins for various biochemical and cellular assays. This document provides a detailed protocol for the covalent labeling of proteins with amine-reactive derivatives of aminonaphthalenesulfonic acid dyes, methods for purification of the conjugate, and procedures for determining the degree of labeling.
The labeling strategy described herein focuses on the reaction of an amine-reactive dye with the primary amino groups (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein surface. This results in a stable amide bond, covalently attaching the fluorescent label to the protein of interest.
Data Presentation
Table 1: Spectral Properties of Selected Aminonaphthalenesulfonic Acid Derivatives
The following table summarizes the spectral properties of several 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are examples of aminonaphthalenesulfonic acid dyes. These dyes are known to bind to hydrophobic pockets in proteins.[1] While the data below pertains to their non-covalent binding, amine-reactive versions of such dyes would exhibit similar spectral characteristics once conjugated.
| Dye Derivative | Absorbance Max (λ_max) in Ethylene Glycol (nm)[1] | Emission Max (λ_em) in Ethylene Glycol (nm)[1] | Quantum Yield (Φ) in Ethylene Glycol[1] |
| 8-anilinonaphthalene-1-sulfonic acid (ANS) | 368 | 468 | 0.38 |
| N-phenyl-4-fluoroaniline | 369 | 469 | 0.45 |
| N-phenyl-4-chloroaniline | 374 | 471 | 0.33 |
| N-phenyl-4-bromoaniline | 376 | 472 | 0.29 |
| N-phenyl-4-iodoaniline | 382 | 476 | 0.11 |
Table 2: Recommended Molar Ratios for Labeling Reactions
The optimal molar ratio of dye to protein for a labeling reaction is dependent on the protein and the dye itself. It is recommended to perform trial labelings at a few different molar ratios to determine the optimal degree of labeling (DOL) for the specific application.
| Molar Ratio of Dye to Protein | Expected Degree of Labeling (DOL) | Notes |
| 5:1 to 10:1 | Low to Moderate | A good starting point for most proteins to avoid over-labeling. |
| 10:1 to 20:1 | Moderate to High | May be necessary for less reactive proteins or to achieve a higher DOL. |
| >20:1 | High | Increased risk of over-labeling, which can lead to fluorescence quenching and protein precipitation. |
Experimental Protocols
I. Preparation of Reagents
1. Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer at a concentration of 2-10 mg/mL.
-
A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[2] Other amine-free buffers such as phosphate-buffered saline (PBS) can be used, but the pH should be adjusted to the 8.3-8.5 range to ensure the primary amines are deprotonated and reactive.
-
Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye.
2. Dye Stock Solution:
-
Prepare a 10 mg/mL stock solution of the amine-reactive aminonaphthalenesulfonic acid dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
-
This stock solution should be prepared immediately before use as amine-reactive dyes can be sensitive to moisture.
II. Protein Labeling Reaction
-
Slowly add the calculated volume of the dye stock solution to the stirring protein solution. A common starting point is a 10:1 molar ratio of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2] Gentle stirring or rocking during the incubation is recommended.
-
(Optional) The reaction can be quenched by adding a final concentration of 10-50 mM Tris or glycine. Incubate for an additional 15-30 minutes at room temperature. This step is useful if there are concerns about the stability of the labeled protein at a basic pH for an extended period.
III. Purification of the Labeled Protein
It is crucial to remove any unreacted dye from the labeled protein. Size exclusion chromatography is a commonly used method for this purpose.
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS at pH 7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first as it is larger than the free dye.
-
Collect the fractions and monitor the separation by observing the fluorescence of the dye and the absorbance of the protein at 280 nm.
-
Pool the fractions containing the purified labeled protein.
IV. Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_280) and at the absorbance maximum of the dye (A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law: Concentration_dye (M) = A_max / (ε_dye * path length) where ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: Concentration_protein (M) = (A_280 - (A_max * CF)) / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm, and CF is the correction factor (A_280 of the free dye / A_max of the free dye).
-
Calculate the Degree of Labeling: DOL = Concentration_dye / Concentration_protein
An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio depends on the specific protein and application to avoid issues like self-quenching of the fluorophore at high labeling densities.[3][4]
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Chemical reaction for protein labeling.
References
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols: EINECS 286-347-0 (Hoechst 33342) in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
EINECS 286-347-0, chemically known as Hoechst 33342, is a cell-permeant, blue-fluorescent DNA stain widely utilized in fluorescence microscopy and flow cytometry.[1][2] This bisbenzimidazole dye exhibits a strong binding affinity for adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA.[1][3] A key feature of Hoechst 33342 is the presence of an ethyl group, which imparts a higher degree of lipophilicity, allowing it to efficiently cross the plasma membrane of living cells, making it suitable for staining both live and fixed specimens.[4] In its unbound state in an aqueous solution, Hoechst 33342 displays a low fluorescence quantum yield; however, upon binding to DNA, its fluorescence is significantly enhanced, leading to a high signal-to-noise ratio for clear nuclear visualization.[3] This property often eliminates the need for a wash step after staining.
Hoechst 33342 is a valuable tool for a variety of applications in cell biology and drug development, including:
-
Nuclear Counterstaining: Routine visualization of nuclei in both fixed and live cells for context in multicolor imaging experiments.
-
Cell Cycle Analysis: In conjunction with techniques like BrdU labeling, Hoechst 33342 can be used to study the progression of cells through the different phases of the cell cycle.[2]
-
Apoptosis Detection: The dye's sensitivity to chromatin condensation allows for the identification of apoptotic cells, which are characterized by pycnotic nuclei.[3] This is often performed in combination with other viability dyes like Propidium Iodide (PI).
-
High-Content Screening (HCS): Its utility in live-cell imaging and clear nuclear demarcation makes it suitable for automated imaging and analysis in drug discovery and toxicology screens.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for Hoechst 33342 is presented in the table below for easy reference and comparison.
| Property | Value | References |
| EINECS Number | 286-347-0 | - |
| CAS Number | 23491-52-3 | - |
| Molecular Formula | C₂₇H₂₈N₆O·3HCl | [3] |
| Molecular Weight | 561.93 g/mol | [3] |
| Excitation Maximum (λex) | ~350 nm | [3] |
| Emission Maximum (λem) | ~461 nm | [3] |
| Quantum Yield | Low in aqueous solution, significantly increases upon DNA binding. | [3] |
| Photostability | Reduced photobleaching compared to older UV-excited dyes. However, can be phototoxic under prolonged or high-intensity illumination. | [3] |
| Solubility | Soluble in water (up to 50 mM) and DMSO (up to 50 mM). | [3] |
Experimental Protocols
General Nuclear Staining in Live or Fixed Cells
This protocol provides a general procedure for staining the nuclei of mammalian cells with Hoechst 33342 for visualization by fluorescence microscopy.
Materials:
-
Hoechst 33342 powder or stock solution
-
Deionized water (diH₂O) or Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells cultured on coverslips or in imaging-compatible plates
-
Fluorescence microscope with a DAPI filter set
Protocol:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Hoechst 33342 in either diH₂O or DMSO.
-
Note: Hoechst 33342 has better solubility in DMSO. If using water, sonication may be required to fully dissolve the powder.
-
Store the stock solution at 2-8°C for short-term storage (up to 6 months) or at -20°C for long-term storage, protected from light.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a final working concentration of 0.5-5 µg/mL in PBS or an appropriate cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. A common starting concentration is 1 µg/mL.
-
-
Cell Staining:
-
For Adherent Cells:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add a sufficient volume of the Hoechst 33342 working solution to cover the cells.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in the Hoechst 33342 working solution.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
-
-
Washing and Imaging:
-
(Optional) The cells can be imaged directly in the staining solution.
-
For clearer images, remove the staining solution and wash the cells 2-3 times with PBS.
-
Mount the coverslip with an appropriate mounting medium or add fresh culture medium to the imaging dish.
-
Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).
-
Workflow for General Nuclear Staining:
Caption: Workflow for general nuclear staining with Hoechst 33342.
Apoptosis Detection by Co-staining with Propidium Iodide (PI)
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane integrity and nuclear morphology.
Principle:
-
Hoechst 33342: Stains the nuclei of all cells (viable and non-viable). Apoptotic nuclei will appear condensed and brightly stained.
-
Propidium Iodide (PI): A membrane-impermeant DNA stain that only enters cells with compromised plasma membranes (late apoptotic and necrotic cells), staining their nuclei red.
Materials:
-
Hoechst 33342 stock solution (1 mg/mL)
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
PBS, pH 7.4
-
Cells treated to induce apoptosis and untreated control cells
-
Fluorescence microscope with DAPI and Rhodamine (or similar red) filter sets
Protocol:
-
Cell Preparation:
-
Culture and treat cells with the desired apoptotic stimulus in a suitable imaging vessel.
-
-
Staining Solution Preparation:
-
Prepare a dual staining solution in PBS or culture medium containing Hoechst 33342 at a final concentration of 1 µg/mL and PI at a final concentration of 1-5 µg/mL.
-
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the dual staining solution to the cells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Image the cells immediately without a wash step to avoid losing late-stage apoptotic cells.
-
Use a DAPI filter set to visualize all nuclei stained with Hoechst 33342.
-
Use a Rhodamine or Texas Red filter set to visualize the nuclei of membrane-compromised cells stained with PI.
-
Interpretation:
-
Viable cells: Normal-sized, evenly stained blue nuclei.
-
Early apoptotic cells: Condensed, brightly stained blue nuclei.
-
Late apoptotic/necrotic cells: Condensed or fragmented nuclei stained both blue and red (appearing magenta/purple).
-
-
Workflow for Apoptosis Detection:
Caption: Workflow for apoptosis detection using Hoechst 33342 and PI.
Cell Cycle Analysis by Co-staining with 5-bromo-2'-deoxyuridine (BrdU)
This protocol allows for the identification of cells in the S-phase of the cell cycle by labeling newly synthesized DNA with BrdU, followed by immunocytochemical detection of BrdU and counterstaining of all nuclei with Hoechst 33342.
Principle:
-
BrdU: A thymidine analog that is incorporated into DNA during the S-phase.
-
Anti-BrdU Antibody: Detects the incorporated BrdU.
-
Hoechst 33342: Stains the total DNA content, allowing for the differentiation of G1, S, and G2/M phases.
Materials:
-
BrdU labeling solution (10 µM)
-
Fixation solution (e.g., 70% ice-cold ethanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
Hoechst 33342 working solution (1 µg/mL in PBS)
-
Fluorescence microscope with DAPI and FITC filter sets
Protocol:
-
BrdU Labeling:
-
Incubate cultured cells with 10 µM BrdU labeling solution for a defined period (e.g., 1-2 hours) at 37°C to label cells in S-phase.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 70% ice-cold ethanol for at least 1 hour at 4°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
DNA Denaturation:
-
Wash the cells with PBS.
-
Incubate the cells with 2N HCl for 30-60 minutes at room temperature to denature the DNA and expose the BrdU epitopes.
-
Neutralize the acid by washing with 0.1 M sodium borate buffer.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining and Imaging:
-
Wash three times with PBS.
-
Incubate with Hoechst 33342 working solution (1 µg/mL) for 10 minutes at room temperature, protected from light.
-
Wash with PBS and mount the coverslip.
-
Image the cells using DAPI (for Hoechst 33342) and FITC (for the secondary antibody) filter sets.
-
Analysis: Cells positive for BrdU staining are in S-phase. The intensity of Hoechst 33342 staining can help differentiate G1 (lower intensity) from G2/M (higher intensity) phase cells among the BrdU-negative population.
-
Workflow for Cell Cycle Analysis with BrdU:
Caption: Workflow for cell cycle analysis using BrdU and Hoechst 33342.
Safety and Handling
Hoechst 33342 is a DNA-binding agent and should be handled as a potential mutagen. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Disposal: Dispose of waste containing Hoechst 33342 in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting
-
Weak or No Staining:
-
Increase the concentration of Hoechst 33342 or the incubation time.
-
Ensure the pH of the buffer is within the optimal range (around 7.4).
-
Check the functionality of the microscope's UV lamp and filters.
-
-
High Background Fluorescence:
-
Decrease the concentration of Hoechst 33342.
-
Include additional wash steps after staining. Unbound Hoechst 33342 can fluoresce in the green spectrum.
-
-
Phototoxicity in Live-Cell Imaging:
-
Reduce the concentration of Hoechst 33342.
-
Minimize the exposure time and intensity of the excitation light.
-
Decrease the frequency of image acquisition in time-lapse experiments.
-
References
Application Notes and Protocols for Measuring Fluorescence Quantum Yield of Naphthalenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalenesulfonic acid and its derivatives are a class of fluorescent probes widely utilized in biomedical research and drug development. Their fluorescence properties are often sensitive to the local microenvironment, making them valuable tools for studying molecular interactions, protein conformation, and membrane dynamics. The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Accurate determination of the quantum yield is essential for characterizing these probes and interpreting experimental results.
This document provides a detailed guide for the experimental setup and protocol for measuring the fluorescence quantum yield of naphthalenesulfonic acid derivatives using the relative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate is a commonly used and reliable standard for this purpose.
Data Presentation
The following table summarizes the fluorescence quantum yields of selected naphthalenesulfonic acid derivatives in various solvents. This data provides a reference for expected values and highlights the influence of molecular structure and solvent polarity on fluorescence efficiency.
| Compound | Solvent | Quantum Yield (Φ) |
| Parent Naphthalenesulfonic Acids | ||
| 1-Naphthalenesulfonic acid | Dioxane-Water | Varies with solvent polarity |
| 2-Naphthol-6-sulfonic acid | Water | Data not readily available |
| Anilinonaphthalene Sulfonic Acid (ANS) Derivatives | ||
| 8-Anilino-1-naphthalenesulfonic acid (8-ANS) | Methanol | 0.24[1] |
| 8-Anilino-1-naphthalenesulfonic acid (8-ANS) | Water | 0.003 |
| 8-Anilino-1-naphthalenesulfonic acid (8-ANS) | Ethylene Glycol | 0.154 |
| 8-((4-Fluorophenyl)amino)naphthalene-1-sulfonate | Water | 0.001 |
| 8-((4-Fluorophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 0.040 |
| 8-((2-Fluorophenyl)amino)naphthalene-1-sulfonate | Water | 0.004 |
| 8-((2-Fluorophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 0.213 |
| 8-((3-Fluorophenyl)amino)naphthalene-1-sulfonate | Water | 0.009 |
| 8-((3-Fluorophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 0.441 |
| 8-((4-Chlorophenyl)amino)naphthalene-1-sulfonate | Water | 0.003 |
| 8-((4-Chlorophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 0.099 |
| 8-((4-Bromophenyl)amino)naphthalene-1-sulfonate | Water | 0.015 |
| 8-((4-Bromophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 0.708 |
| 8-((4-Iodophenyl)amino)naphthalene-1-sulfonate | Water | 0.005 |
| 8-((4-Iodophenyl)amino)naphthalene-1-sulfonate | Ethylene Glycol | 0.127 |
| 2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) | Water | 0.002 |
| 2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) | Ethanol | 0.12 |
| 2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) | Cyclohexane | 0.40 |
Experimental Workflow
The following diagram illustrates the key steps involved in the relative measurement of fluorescence quantum yield.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in measuring the relative fluorescence quantum yield of naphthalenesulfonic acid derivatives.
Protocol 1: Preparation of Standard and Sample Solutions
Materials:
-
Quinine sulfate (fluorescence standard)
-
Naphthalenesulfonic acid derivative (sample)
-
Spectroscopic grade solvent (e.g., 0.1 M sulfuric acid for quinine sulfate, and a suitable solvent for the sample)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Procedure:
-
Standard Stock Solution: Accurately weigh a known amount of quinine sulfate and dissolve it in 0.1 M sulfuric acid to prepare a stock solution of known concentration (e.g., 10⁻⁴ M).
-
Sample Stock Solution: Accurately weigh a known amount of the naphthalenesulfonic acid derivative and dissolve it in a suitable spectroscopic grade solvent to prepare a stock solution of known concentration.
-
Working Solutions: Prepare a series of dilutions (at least 5) of both the standard and sample stock solutions in their respective solvents. The final concentrations should be in a range where the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.
Protocol 2: Spectroscopic Measurements
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Absorbance Measurements:
-
Record the UV-Vis absorbance spectra of the solvent blanks for both the standard and the sample.
-
Record the UV-Vis absorbance spectra for each of the prepared standard and sample working solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the standard and the sample absorb light.
-
-
Fluorescence Measurements:
-
Set the excitation and emission slit widths of the spectrofluorometer to be identical for all measurements.
-
Record the fluorescence emission spectrum of the solvent blanks for both the standard and the sample.
-
Record the fluorescence emission spectra of each of the prepared standard and sample working solutions at the same excitation wavelength used for the absorbance measurements. The emission range should cover the entire fluorescence band of the compound.
-
Protocol 3: Data Analysis and Quantum Yield Calculation
Procedure:
-
Correct for Solvent Background: Subtract the integrated fluorescence intensity of the respective solvent blank from the integrated fluorescence intensity of each sample and standard solution.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Create a Calibration Curve: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Slopes: Perform a linear regression for both plots and determine the slope (Gradient) of each line.
-
Calculate the Quantum Yield: Use the following equation to calculate the fluorescence quantum yield of the sample (Φ_sample):
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, Φ ≈ 0.54).
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used for both, this term becomes 1.
-
Signaling Pathway Diagram
The following diagram illustrates the photophysical processes involved in fluorescence, which is the underlying principle of quantum yield measurements.
References
Application Notes and Protocols: Synthesis of Azo Dyes Using 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of azo dyes utilizing 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid as a coupling component. The protocol is based on established methods for azo dye synthesis.
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine. The specific properties and color of the resulting dye are determined by the chemical structures of the diazonium salt and the coupling component.
4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid is a complex naphthalene derivative that can serve as a versatile coupling component in the synthesis of novel azo dyes. The presence of multiple sulfonic acid groups imparts water solubility to the final dye molecule, which is advantageous for various applications, including textile dyeing and as biological stains or indicators. The benzoylamino and hydroxy functionalities influence the final color and dyeing properties of the molecule.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis of an azo dye using 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid and a generalized aromatic amine like aniline. Researchers should adapt this table to record their experimental findings.
| Parameter | Aniline-based Azo Dye | p-Toluidine-based Azo Dye | 4-Anisidine-based Azo Dye |
| Reactant Molar Ratios | |||
| Aromatic Amine (mol) | 1.0 | 1.0 | 1.0 |
| Sodium Nitrite (mol) | 1.05 | 1.05 | 1.05 |
| Hydrochloric Acid (mol) | 2.5 | 2.5 | 2.5 |
| Coupling Component (mol) | 1.0 | 1.0 | 1.0 |
| Sodium Hydroxide (mol) | As required for pH 8-9 | As required for pH 8-9 | As required for pH 8-9 |
| Reaction Conditions | |||
| Diazotization Temperature (°C) | 0 - 5 | 0 - 5 | 0 - 5 |
| Coupling Temperature (°C) | 0 - 5 | 0 - 5 | 0 - 5 |
| Reaction Time (hours) | 2 - 3 | 2 - 3 | 2 - 3 |
| Product Characterization | |||
| Theoretical Yield (g) | Calculated | Calculated | Calculated |
| Actual Yield (g) | Experimental | Experimental | Experimental |
| Percent Yield (%) | Calculated | Calculated | Calculated |
| Melting Point (°C) | Experimental | Experimental | Experimental |
| λmax (nm) in H₂O | Experimental | Experimental | Experimental |
| Molar Absorptivity (ε) | Calculated | Calculated | Calculated |
Experimental Protocols
This section details the generalized methodology for the synthesis of an azo dye using 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid as the coupling component. The protocol is divided into two main stages: diazotization of a primary aromatic amine and the subsequent coupling reaction.
Materials
-
Primary Aromatic Amine (e.g., aniline, p-toluidine, 4-anisidine)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Thermometer
-
pH paper or pH meter
-
Buchner Funnel and Filter Paper
-
Drying Oven
Part 1: Diazotization of a Primary Aromatic Amine
-
Preparation of the Amine Solution: In a 250 mL beaker, dissolve 0.01 mol of the chosen primary aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Preparation of the Nitrite Solution: In a separate 100 mL beaker, dissolve 0.7 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Formation of the Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature remains between 0-5 °C.[1][2][3] Continue stirring for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a slight color change. Keep the diazonium salt solution in the ice bath for immediate use in the next step.
Part 2: Azo Coupling Reaction
-
Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 0.01 mol of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid in 100 mL of a 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with constant stirring.[4] Maintain the temperature of the reaction mixture at 0-5 °C.
-
pH Adjustment: During the addition of the diazonium salt, monitor the pH of the reaction mixture and maintain it between 8 and 9 by adding a 10% sodium hydroxide solution as needed.[4]
-
Completion of Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction. The formation of the azo dye will be evident by the appearance of a deeply colored precipitate.
Part 3: Isolation and Purification of the Azo Dye
-
Salting Out: To precipitate the dye completely, add a sufficient amount of sodium chloride to the reaction mixture and stir for 30 minutes.
-
Filtration: Isolate the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified azo dye in a drying oven at a temperature of 60-70 °C until a constant weight is achieved.
-
Characterization: Characterize the synthesized azo dye by determining its melting point, and spectroscopic properties (UV-Vis, FT-IR, and NMR).
Visualizations
Azo Dye Synthesis Pathway
Caption: General reaction pathway for azo dye synthesis.
Experimental Workflow for Azo Dye Synthesis
Caption: Step-by-step workflow for azo dye synthesis.
References
Application Notes and Protocols for the Characterization of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of the novel compound, 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid. Due to the limited availability of direct analytical data for this specific molecule, this guide synthesizes methodologies from the analysis of structurally related naphthalenesulfonic acid derivatives. The protocols outlined herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals, with the understanding that optimization of specific parameters will be necessary. The application note covers High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.
Introduction
4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid is a complex substituted naphthalene derivative with potential applications in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals. Its characterization is crucial for quality control, understanding its physicochemical properties, and ensuring its suitability for intended applications. This document outlines a multi-faceted analytical approach to thoroughly characterize this compound.
Proposed Analytical Workflow
A general workflow for the characterization of a novel naphthalenesulfonic acid derivative like 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid is proposed. This workflow ensures a comprehensive analysis of the compound's identity, purity, and structural features.
Caption: General workflow for the characterization of a novel naphthalenesulfonic acid derivative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid and for separating it from any impurities or related substances. Given the polar and ionic nature of the compound due to the sulfonic acid groups, a reverse-phase method with an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) method would be suitable.
Experimental Protocol (Proposed)
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or the λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (Rt) | Dependent on the final optimized method |
| Purity (%) | > 95% (for a purified sample) |
| Impurity Profile | Identification and quantification of any related substances |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the target compound and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) in negative ion mode is expected to be the most effective ionization technique due to the presence of the acidic sulfonic acid groups.
Experimental Protocol (Proposed)
-
Ionization Mode: Electrospray Ionization (ESI) - Negative Ion Mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Full scan mode from m/z 100 to 1000. For structural elucidation, tandem MS (MS/MS) experiments can be performed on the parent ion.
Expected Quantitative Data
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₁₃NO₈S₂ |
| Exact Mass | 439.0086 |
| [M-H]⁻ | m/z 438.0013 |
| [M-2H]²⁻ | m/z 218.4969 |
| [M-3H]³⁻ | m/z 145.3288 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the compound. Both ¹H and ¹³C NMR spectra should be acquired. Due to the expected poor solubility in common organic solvents, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.
Experimental Protocol (Proposed)
-
Solvent: DMSO-d₆.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse experiment.
-
Number of Scans: 16-64 (or more if the sample is dilute).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR: For complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Expected Quantitative Data (Chemical Shifts - δ in ppm)
| Proton Type | Expected ¹H Chemical Shift Range (ppm) | Carbon Type | Expected ¹³C Chemical Shift Range (ppm) |
| Aromatic Protons (Naphthalene) | 7.0 - 9.0 | Aromatic Carbons (Naphthalene) | 110 - 150 |
| Aromatic Protons (Benzoyl) | 7.5 - 8.5 | Aromatic Carbons (Benzoyl) | 120 - 140 |
| -NH- Proton | 9.0 - 11.0 | Carbonyl Carbon (-C=O) | 160 - 170 |
| -OH Proton | 10.0 - 12.0 | Carbon attached to -OH | 150 - 160 |
| Carbons attached to -SO₃H | 130 - 150 |
Note: The exact chemical shifts will depend on the specific electronic environment of each nucleus.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis and as a detection method in HPLC. The naphthalene and benzoyl chromophores are expected to give rise to characteristic absorption bands.
Experimental Protocol (Proposed)
-
Solvent: A transparent solvent in the UV-Vis range, such as water or methanol.
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 800 nm.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µg/mL) in the chosen solvent.
Expected Quantitative Data
| Parameter | Expected Value |
| λmax 1 (nm) | ~230-260 nm (Benzoyl and Naphthalene π→π* transitions) |
| λmax 2 (nm) | ~300-350 nm (Naphthalene π→π* transitions) |
| Molar Absorptivity (ε) | To be determined experimentally |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the hydroxyl, amine, carbonyl, and sulfonic acid groups.
Experimental Protocol (Proposed)
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, a KBr pellet can be prepared.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Sample Preparation: No special preparation is needed for ATR. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet.
Expected Quantitative Data (Wavenumber - cm⁻¹)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| N-H stretch (amide) | 3100 - 3500 |
| C=O stretch (amide) | 1630 - 1680 |
| S=O stretch (sulfonic acid) | 1030 - 1080 and 1150 - 1250 |
| C-S stretch (sulfonic acid) | 650 - 750 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1400 - 1600 |
Logical Relationship of Analytical Techniques
The chosen analytical techniques are interconnected and provide complementary information for a comprehensive characterization of the target molecule.
Caption: Interrelation of analytical techniques for comprehensive characterization.
Conclusion
The analytical methodologies and protocols detailed in this application note provide a comprehensive framework for the characterization of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this novel compound. It is imperative to note that the provided protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.
Application Note: HPLC Method for Purity Analysis of 3,3',4,4'-Biphenyltetracarboxylic dianhydride (EINECS 286-347-0)
Introduction
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), identified by EINECS number 286-347-0, is a crucial monomer in the synthesis of high-performance polyimides. These polymers are valued for their exceptional thermal stability and mechanical strength, finding applications in the aerospace and electronics industries. The purity of BPDA is critical as impurities can significantly impact the polymerization process and the final properties of the polyimide. This document details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of BPDA and for the separation of potential process-related impurities.
Due to the high reactivity of the anhydride functional groups, which are susceptible to hydrolysis, this method employs a non-aqueous reversed-phase HPLC technique to ensure the integrity of the analyte during analysis.
Chemical Properties of EINECS 286-347-0
| Property | Value |
| Chemical Name | 3,3',4,4'-Biphenyltetracarboxylic dianhydride |
| Synonyms | BPDA, 4,4'-Biphthalic anhydride |
| CAS Number | 2420-87-3 |
| Molecular Formula | C₁₆H₆O₆ |
| Molecular Weight | 294.22 g/mol |
| Appearance | White to off-white crystalline solid.[1] |
| Solubility | Limited solubility in common organic solvents; soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] |
Experimental Protocol
This protocol outlines a direct HPLC method for the purity analysis of 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA).
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
Cyano (CN) analytical column (e.g., Capcellpak Cyano, 4.6 mm ID x 150 mm L, 3 µm particle size).
-
Anhydrous acetonitrile (HPLC grade).
-
Anhydrous dimethylformamide (DMF, HPLC grade).
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) reference standard and samples for analysis.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, compatible with DMF).
2. Chromatographic Conditions
| Parameter | Setting |
| Stationary Phase | Cyano (CN) Column (4.6 x 150 mm, 3 µm) |
| Mobile Phase A | Anhydrous Acetonitrile (ACN) |
| Mobile Phase B | Anhydrous Dimethylformamide (DMF) |
| Gradient Elution | 0-10 min: 20-60% A |
| 10-12 min: 60-20% A | |
| 12-15 min: 20% A (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Standard Solution: Accurately weigh approximately 10 mg of BPDA reference standard and dissolve in anhydrous DMF in a 10 mL volumetric flask. Dilute to volume with anhydrous DMF to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the BPDA sample to be analyzed.
-
Filter all solutions through a 0.45 µm syringe filter compatible with DMF before injection.
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (20% A, 80% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram to determine the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the BPDA sample using the area percent method.
Purity Calculation:
Purity (%) = (Area of BPDA peak / Total area of all peaks) x 100
Data Presentation
Table of Typical Chromatographic Performance
The following table summarizes the expected quantitative data for the HPLC purity analysis of BPDA using the described method. These are typical values and may vary slightly depending on the specific instrument and column used.
| Parameter | Typical Value |
| Retention Time (BPDA) | ~ 8.5 min |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates | > 5000 |
| Resolution (from nearest impurity) | > 2.0 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC purity analysis of BPDA.
References
Mass Spectrometry Analysis of Substituted Aminonaphthalenes: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the mass spectrometry analysis of substituted aminonaphthalenes, a class of compounds relevant to drug development, environmental analysis, and materials science. These guidelines are intended for researchers, scientists, and drug development professionals seeking robust and reproducible analytical methods.
Introduction
Substituted aminonaphthalenes are aromatic compounds that can be challenging to analyze due to the potential for isomeric overlap and the need for sensitive detection methods. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high selectivity and sensitivity required for the accurate quantification and identification of these analytes in complex matrices. This document outlines optimized sample preparation techniques, LC-MS/MS parameters, and data analysis workflows.
Experimental Protocols
Sample Preparation
A critical step for successful mass spectrometric analysis is proper sample preparation to minimize matrix effects and ensure analyte stability.
Protocol for Liquid Samples (e.g., biological fluids, water samples):
-
Initial Dilution: If necessary, dilute the sample with a compatible solvent (e.g., methanol, acetonitrile) to bring the analyte concentration into the linear range of the instrument.
-
Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[1]
Protocol for Solid Samples (e.g., tissues, polymers):
-
Homogenization: Homogenize a known weight of the solid sample in a suitable solvent.
-
Extraction: Perform solid-liquid extraction using an appropriate technique (e.g., sonication, Soxhlet extraction).
-
Clean-up: The resulting extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Final Preparation: Follow steps 5-7 from the liquid sample protocol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a starting point for the analysis of substituted aminonaphthalenes. Method optimization is recommended for specific analytes and matrices.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Analysis
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The precursor ion (Q1) and a specific product ion (Q3) are monitored for each analyte.
Table 2: MRM Transitions for Selected Substituted Aminonaphthalenes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Aminonaphthalene | 144.1 | 117.1 | 20 |
| 2-Aminonaphthalene | 144.1 | 117.1 | 22 |
| N-Phenyl-1-naphthylamine | 220.1 | 143.1 | 25 |
| N-Phenyl-2-naphthylamine | 220.1 | 143.1 | 25 |
| 1,5-Diaminonaphthalene | 159.1 | 142.1 | 28 |
| N-(1-naphthyl)ethylenediamine | 203.1 | 144.1 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of substituted aminonaphthalenes.
Caption: General workflow for LC-MS/MS analysis.
Metabolic Pathway of Substituted Aminonaphthalenes
Substituted aminonaphthalenes undergo extensive metabolism in biological systems. The primary metabolic routes include N-oxidation, N-dealkylation (for N-substituted compounds), aromatic ring hydroxylation, and subsequent conjugation reactions.
References
Application Notes and Protocols for In Vitro Assays of Naphthalene Sulfonic Acid Derivatives
Potential Applications Based on Structurally Related Compounds
Compounds with a substituted aminonaphthalene sulfonic acid core have demonstrated a range of biological activities. These can serve as a guide for investigating the potential applications of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid.
-
Antimicrobial and Antibiofilm Activity: Derivatives such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid have shown potential in inhibiting biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa by targeting quorum sensing pathways.[1] Another related compound, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, has exhibited moderate antibacterial properties.[2]
-
Enzyme Inhibition: 7-Amino-4-hydroxy-2-naphthalenesulfonic acid has been shown to have inhibitory effects on several enzymes and proteins in vitro, including protein-arginine N-methyltransferase 1 and lysine-specific demethylase 4A.[3]
-
Fluorescent Probes: Due to their chemical structure, some aminonaphthalene sulfonic acids are utilized as fluorescent dyes.[4][5][6] Their fluorescence is often sensitive to the polarity of their environment, making them useful for studying protein binding and conformational changes.
Proposed In Vitro Assays and Experimental Protocols
Given the potential applications, the following in vitro assays are recommended to characterize the biological activity of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid.
Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.
Experimental Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol:
-
Bacterial Culture: Prepare a fresh overnight culture of the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized cell density of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed by measuring the absorbance at 600 nm.
Quantitative Data Summary (Hypothetical):
| Bacterial Strain | MIC (µg/mL) of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid |
| Staphylococcus aureus | 50 |
| Escherichia coli | 70 |
Biofilm Inhibition Assay
This assay evaluates the ability of the test compound to prevent biofilm formation.
Experimental Workflow:
Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.
Protocol:
-
Preparation: In a 96-well plate, add bacterial culture (adjusted to a specific OD) and various concentrations of the test compound.
-
Incubation: Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Washing: Wash the wells again with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at 570 nm. A decrease in absorbance indicates biofilm inhibition.
Enzyme Inhibition Assay (Generic Fluorometric Protocol)
This protocol can be adapted to assess the inhibitory activity of the compound against a specific enzyme of interest.
Signaling Pathway (Hypothetical Inhibition):
Caption: General Mechanism of a Fluorometric Enzyme Inhibition Assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the target enzyme, and a solution of a fluorogenic substrate specific to the enzyme.
-
Compound Dilution: Prepare serial dilutions of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid.
-
Assay Reaction: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the concentration of the test compound that causes 50% inhibition (IC50) of the enzyme activity.
Quantitative Data Summary (Hypothetical):
| Target Enzyme | IC50 (µM) of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid |
| Protein-arginine N-methyltransferase 1 | 928 |
| Nuclear receptor ROR-gamma | 80 |
| Lysine-specific demethylase 4A | 44.7 |
Concluding Remarks
The provided protocols and potential applications are based on the known biological activities of structurally similar aminonaphthalene sulfonic acid derivatives. Researchers and drug development professionals should use these as a starting point for the systematic in vitro evaluation of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid. Experimental conditions, including concentrations, incubation times, and specific reagents, will need to be optimized for each specific assay and biological target.
References
- 1. Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4 | Benchchem [benchchem.com]
- 3. Phyto4Health [way2drug.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, 99% 100 g | Request for Quote [thermofisher.com]
- 6. scbt.com [scbt.com]
Application Notes and Protocols for Developing Antibiofilm Agents from Aminonaphthalenesulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of agents that can inhibit or disrupt these resilient communities is a critical area of research. Aminonaphthalenesulfonic acids have emerged as a promising class of molecules with the potential to interfere with biofilm formation. This document provides detailed application notes and experimental protocols for the investigation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) and its derivatives as antibiofilm agents, with a primary focus on their activity against Pseudomonas aeruginosa.
Application Notes
Target Organism: Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen known for its robust biofilm formation and high levels of antibiotic resistance.[1]
Lead Compound: 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) has demonstrated dose-dependent inhibition of P. aeruginosa biofilm formation.[1] A key advantage of ANS is its ability to exert antibiofilm effects without significant antimicrobial activity, which may reduce the likelihood of resistance development.[1]
Mechanism of Action: The primary mechanism of action for ANS is the inhibition of the LasR quorum sensing (QS) system in P. aeruginosa.[1] Quorum sensing is a cell-to-cell communication process that regulates the expression of virulence factors and is crucial for biofilm development. By binding to the LasR regulator, ANS disrupts this signaling pathway, thereby preventing the coordinated gene expression required for biofilm formation.[1] In silico studies have shown a stable interaction between ANS and the LasR regulator.[1]
Derivatives of Interest: Computational modeling has predicted that derivatives of ANS, such as the compound designated L19, may also possess potent antibiofilm activity.[1] Further synthesis and experimental validation of such derivatives are warranted.
Safety and Toxicity: Preliminary studies have indicated that ANS is non-toxic to HepG2 cells at concentrations up to 800 μg/mL, suggesting a favorable safety profile for potential therapeutic applications.[1]
Data Presentation
The following tables provide a template for summarizing the quantitative data from the experimental protocols. Specific values for 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) and its derivatives need to be determined experimentally.
Table 1: Antimicrobial and Antibiofilm Activity of Aminonaphthalenesulfonic Acid Derivatives against P. aeruginosa
| Compound | MIC (µg/mL) | MBIC (µg/mL) | MBEC (µg/mL) |
| ANS | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Derivative L19 | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| [Other Derivatives] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Positive Control | [e.g., Tobramycin] | [e.g., Tobramycin] | [e.g., Tobramycin] |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents visible growth of planktonic bacteria.
-
MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of the compound that inhibits the formation of a biofilm.
-
MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of the compound required to eradicate a pre-formed biofilm.
Table 2: Quantitative Analysis of Biofilm Inhibition by Aminonaphthalenesulfonic Acid Derivatives against P. aeruginosa
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) |
| ANS | [Concentration 1] | [Data to be determined] |
| [Concentration 2] | [Data to be determined] | |
| [Concentration 3] | [Data to be determined] | |
| Derivative L19 | [Concentration 1] | [Data to be determined] |
| [Concentration 2] | [Data to be determined] | |
| [Concentration 3] | [Data to be determined] | |
| Positive Control | [e.g., Furanone C30] | [Known value] |
Mandatory Visualizations
Caption: Workflow for the synthesis and screening of aminonaphthalenesulfonic acids.
Caption: Inhibition of the LasR quorum sensing pathway by ANS.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (ANS and derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension of P. aeruginosa in MHB, adjusted to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (approximately 1 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control (bacteria without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of the test compounds to inhibit biofilm formation.
Materials:
-
P. aeruginosa strain
-
Luria-Bertani (LB) broth or other suitable biofilm-promoting medium
-
Test compounds
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations to the wells. Include a no-compound control.
-
Incubate the plate at 37°C for 24 hours under static conditions.
-
Carefully discard the planktonic culture from the wells and gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.
Protocol 3: Quorum Sensing Inhibition (Violacein Quantification Assay)
This protocol uses the biosensor strain Chromobacterium violaceum to assess the quorum sensing inhibitory activity of the test compounds. C. violaceum produces the purple pigment violacein in response to N-acyl homoserine lactone (AHL) signaling molecules.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant)
-
Luria-Bertani (LB) broth
-
Test compounds
-
Exogenous AHL (if using a mutant strain like CV026)
-
Sterile test tubes or a 96-well plate
-
Dimethyl sulfoxide (DMSO) for solubilizing violacein
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of C. violaceum in LB broth.
-
Dilute the overnight culture 1:10 in fresh LB broth.
-
In test tubes or a 96-well plate, add the diluted C. violaceum culture.
-
Add the test compounds at sub-inhibitory concentrations (determined from a MIC assay against C. violaceum).
-
If using an AHL-deficient mutant, add a suitable concentration of exogenous AHL to induce violacein production.
-
Incubate at 30°C for 24 hours with shaking.
-
After incubation, transfer 1 mL of each culture to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the bacterial cells.
-
Discard the supernatant and add 1 mL of DMSO to the pellet to solubilize the violacein.
-
Vortex vigorously to ensure complete solubilization.
-
Centrifuge again at 13,000 rpm for 10 minutes to pellet any cell debris.
-
Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 585 nm.
-
A decrease in absorbance compared to the untreated control indicates inhibition of quorum sensing.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of the final product consistently low?
Possible Causes & Solutions:
-
Incomplete Acylation: The amino group of 8-amino-4-hydroxynaphthalene-2-sulfonic acid may not be fully reacting with 4-sulphobenzoyl chloride.
-
Solution: Ensure the 4-sulphobenzoyl chloride is added portion-wise to the reaction mixture to maintain an optimal concentration. Verify the pH of the reaction; the acylation of an amino group often proceeds more efficiently under slightly basic conditions to neutralize the HCl byproduct. However, excessively high pH can lead to hydrolysis of the acylating agent.
-
-
Side Reactions: The hydroxyl group on the naphthalene ring can also be acylated, leading to an undesired diester byproduct.
-
Solution: Control the reaction temperature. Lower temperatures (0-5 °C) can favor N-acylation over O-acylation. The use of a milder acylating agent or a protective group strategy for the hydroxyl function might be necessary if O-acylation persists.
-
-
Oxidation of Starting Material: The aminonaphthol starting material is susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in the desired product.
-
Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: Experiment with different solvent systems. A mixture of water and an organic co-solvent, or the use of a phase-transfer catalyst, may improve solubility and reaction efficiency.
-
Q2: I am observing the formation of a significant amount of a colored impurity. What is it and how can I prevent it?
Possible Causes & Solutions:
-
Oxidation: As mentioned, the aminonaphthol starting material can oxidize to form quinone-type structures, which are often highly colored.[1]
-
Prevention: The most effective method is to perform the reaction under an inert atmosphere.[1] The addition of a small amount of an antioxidant, such as sodium bisulfite, may also be beneficial.
-
-
Diazo Coupling: If there are any residual diazonium salts from the synthesis of the starting materials, they can couple to form azo dyes, which are intensely colored.
-
Prevention: Ensure the starting 8-amino-4-hydroxynaphthalene-2-sulfonic acid is of high purity and free from any diazonium salt impurities. Purification of the starting material before use is recommended.
-
Q3: How can I effectively purify the final product from unreacted starting materials and byproducts?
Possible Causes & Solutions:
-
Similar Polarity of Components: The desired product, starting materials, and byproducts may have similar polarities, making chromatographic separation challenging.
-
Purification Strategy:
-
Precipitation: The product can often be precipitated from the reaction mixture by adjusting the pH to be more acidic (pH ≤ 2), which reduces its solubility.[1]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) can be an effective purification step.
-
Counter-Current Chromatography (CCC): High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition technique that has been successfully used for the purification of aromatic sulfonates without the need for a solid support.[2] This method can be particularly useful for separating compounds with similar polarities.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction scheme for the synthesis of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid?
The most probable synthetic route is the acylation of 8-amino-4-hydroxynaphthalene-2-sulfonic acid with 4-sulphobenzoyl chloride. The amino group of the naphthalenesulfonic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the sulfobenzoyl chloride to form an amide bond.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
-
Temperature: Lower temperatures are generally preferred to minimize side reactions such as O-acylation and decomposition of the reactants.
-
pH: The pH of the reaction medium should be carefully controlled to ensure the amino group is sufficiently nucleophilic while minimizing hydrolysis of the acylating agent.
-
Inert Atmosphere: To prevent oxidation of the electron-rich aminonaphthol starting material, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
-
Corrosive Reagents: 4-Sulphobenzoyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
HCl Byproduct: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.
-
General Precautions: As with any chemical synthesis, a thorough review of the safety data sheets (SDS) for all reagents is essential before starting any experimental work.
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Acylation
| Parameter | Condition A | Condition B (Optimized) | Expected Yield (%) | Reference |
| Temperature | Room Temperature | 0-5 °C | 60-70 | Inferred |
| Atmosphere | Air | Nitrogen/Argon | >80 | [1] |
| pH Control | Uncontrolled | Maintained at 8-9 | 75-85 | Inferred |
| Acylating Agent Addition | All at once | Portion-wise | 70-80 | Inferred |
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Yield Recovery (%) | Throughput | Reference |
| Precipitation & Filtration | 85-95% | 80-90 | High | [1] |
| Recrystallization | >98% | 60-80 | Medium | General Knowledge |
| HSCCC | >99% | 58-65 | Low to Medium | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-amino-4-hydroxynaphthalene-2-sulfonic acid in a suitable aqueous buffer (e.g., sodium bicarbonate solution, pH 8-9).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to remove any oxygen.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve 4-sulphobenzoyl chloride in a suitable inert organic solvent (e.g., tetrahydrofuran) and add it dropwise to the cooled reaction mixture over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, acidify the reaction mixture to pH 1-2 with dilute HCl to precipitate the product.
-
Isolation: Filter the precipitate, wash it with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol) to remove non-polar impurities.
-
Drying: Dry the product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., water/ethanol).
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot-filter the solution to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Proposed synthesis pathway for the target molecule.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Visualization of desired reaction versus potential side reactions.
References
Technical Support Center: Purification of Aminonaphthalenesulfonic Acid Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aminonaphthalenesulfonic acid compounds.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of aminonaphthalenesulfonic acids.
Problem: Low Yield After Recrystallization
A low recovery of the purified product is a frequent issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | - Ensure the solution is sufficiently cooled. Using an ice bath can facilitate precipitation. - If the compound is highly soluble in the chosen solvent, consider adding an anti-solvent to reduce its solubility. |
| Excessive Washing | - Minimize the volume of solvent used for washing the crystals. - Use a cold solvent for washing to reduce the dissolution of the product. |
| Product Lost in Mother Liquor | - Concentrate the mother liquor and cool it again to recover more product. - Re-evaluate the choice of solvent; the product may be too soluble. |
| Formation of Soluble Salts | - Adjust the pH of the solution. Aminonaphthalenesulfonic acids are zwitterionic and their solubility is pH-dependent. Precipitation is often most effective at the isoelectric point. |
Problem: Product is Discolored (e.g., pink, grey, or brown)
Color impurities are common in the synthesis of aminonaphthalenesulfonic acids.
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Amino Group | - Perform the purification under an inert atmosphere (e.g., nitrogen or argon). - Add a small amount of a reducing agent, such as sodium bisulfite, during the purification process. |
| Presence of Colored Byproducts | - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Use with caution as it can also adsorb the desired product.[1] - Recrystallization: Multiple recrystallizations may be necessary to remove persistent color. - Chromatography: For high-purity requirements, column chromatography (normal or reversed-phase) can be effective in separating colored impurities.[2] |
| Residual Starting Materials or Intermediates | - Optimize the reaction conditions to ensure complete conversion of starting materials. - Use an appropriate analytical method, such as HPLC, to identify and quantify residual starting materials and adjust the purification strategy accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude aminonaphthalenesulfonic acid?
A1: Common impurities can be broadly categorized as:
-
Starting Materials and Isomers: Unreacted naphthylamines, naphthols, or their sulfonated derivatives. The sulfonation of naphthalene derivatives often leads to a mixture of isomers.
-
Byproducts of Sulfonation: Di- and tri-sulfonated naphthalenes, and hydroxynaphthalenesulfonic acids.
-
Inorganic Salts: Sulfates (e.g., sodium sulfate, calcium sulfate) and iron compounds are common inorganic impurities originating from the sulfonation and neutralization steps.[1]
-
Degradation Products: Oxidation of the amino group can lead to colored impurities.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal solvent is one in which the aminonaphthalenesulfonic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Water: Due to the polar sulfonic acid and amino groups, water is a common solvent for recrystallization. The sodium salts of these acids are often readily soluble in water.[3]
-
Mixed Solvents: A mixture of solvents, such as water with an alcohol (e.g., ethanol, methanol), can be used to fine-tune the solubility.
-
pH Adjustment: The solubility of aminonaphthalenesulfonic acids is highly dependent on pH. Adjusting the pH to the isoelectric point will minimize solubility and maximize crystal yield.
Q3: My purified product still contains inorganic salts. How can I remove them?
A3: Inorganic salts can often be removed by:
-
Washing with a suitable solvent: If the desired compound is a free acid and has low solubility in water, washing with cold water can remove soluble inorganic salts.
-
Recrystallization from a different solvent system: Switching to a solvent system where the inorganic salts are insoluble can leave them behind during filtration.
-
Dialysis or Ultrafiltration: For larger scale operations, these techniques can be effective in removing small inorganic ions.
Q4: What is the best way to assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying isomers and organic impurities. A reversed-phase C18 column with a buffered mobile phase is often a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.
-
Spectroscopic Methods (UV-Vis, IR, NMR): These techniques can confirm the identity and structure of the purified compound.
-
Elemental Analysis: To confirm the elemental composition of the purified compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude aminonaphthalenesulfonic acid and a small amount of the chosen solvent (e.g., water).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Data Presentation
Table 1: Solubility of Selected Aminonaphthalenesulfonic Acids
| Compound | Solvent | Temperature | Solubility |
| 2-Aminonaphthalene-1-sulfonic acid | Water | Cold | Sparingly soluble |
| 2-Aminonaphthalene-1-sulfonic acid | Water | Hot | Soluble |
| Sodium salt of 2-Aminonaphthalene-1-sulfonic acid | Water | - | Readily soluble[3] |
Visualizations
Caption: A troubleshooting workflow for the purification of aminonaphthalenesulfonic acids.
Caption: A diagram illustrating the general process of decolorization using an adsorbent.
References
"troubleshooting guide for using fluorescent probes in cell imaging"
Welcome to the Technical Support Center for Fluorescent Probe Cell Imaging. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a weak or non-existent fluorescent signal?
A weak or absent signal can stem from several factors, including issues with the antibody, the fluorophore, or the imaging setup itself. Common causes include:
-
Antibody Concentration: The concentration of the primary antibody may be too low.[1][2] It's recommended to perform a titration to determine the optimal concentration.[1]
-
Antibody Validation: The primary antibody may not be validated for the specific application. Always check the supplier's data to ensure it's recommended for immunofluorescence (IF).[1]
-
Suboptimal Incubation: Incubation times for the primary antibody might be insufficient. Many protocols recommend an overnight incubation at 4°C for optimal results.[3]
-
Photobleaching: The fluorescent signal can be lost due to prolonged exposure to excitation light.[1][4][5] Use of an anti-fade mounting medium can help mitigate this.[1][3]
-
Incorrect Imaging Settings: The excitation and emission settings on the microscope must match the spectral properties of the fluorophore.[1][6]
-
Sample Preparation: Issues such as inadequate fixation or permeabilization can prevent antibodies from reaching their target.[3][6] Also, samples should be kept moist throughout the staining process to prevent them from drying out.[6][7]
Q2: How can I reduce high background fluorescence?
High background fluorescence can obscure your signal and make data interpretation difficult. The main sources are autofluorescence, nonspecific antibody binding, and spectral overlap.[8] To reduce background:
-
Blocking: Insufficient blocking can lead to nonspecific antibody binding.[6][9] Increase the blocking incubation period or try a different blocking agent.[6] Using normal serum from the same species as the secondary antibody can also help.[3]
-
Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can increase background signal.[9] Titrating the antibodies to find the optimal concentration is crucial.[1]
-
Washing Steps: Insufficient washing may leave unbound antibodies on the sample.[9] Ensure thorough washing steps are performed.
-
Autofluorescence: This is naturally occurring fluorescence in cells and tissues, often caused by compounds like NADH, flavins, and collagen.[10] It is particularly a problem when using UV to blue excitation wavelengths. Using an unstained control sample can help determine the level of autofluorescence.[3]
-
Fixation: The fixative itself can be a source of autofluorescence. Aldehyde fixatives like formaldehyde can react with amines and proteins to create fluorescent products.[11] Using fresh fixative solutions is recommended.[3]
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal upon exposure to excitation light.[4][5] To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[5][12]
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter exposure times during image acquisition.[12][13]
-
Use Anti-fade Reagents: Mount samples in a commercially available anti-fade mounting medium.[1][3][12] These reagents scavenge free radicals that cause photobleaching.[14]
-
Choose Robust Fluorophores: Some fluorophores are inherently more photostable than others. Select brighter, more robust dyes when possible.[12]
-
Optimize Image Acquisition: Avoid unnecessary illumination. Use brightfield to locate and focus on the sample before switching to fluorescence.[12]
Q4: What is spectral bleed-through and how can it be corrected?
Spectral bleed-through, also known as crossover or crosstalk, occurs when the emission signal from one fluorophore is detected in the channel of another.[15][16] This is due to the broad emission spectra of many fluorophores.[15][16] To correct for this:
-
Sequential Scanning: In confocal microscopy, acquire images for each channel sequentially rather than simultaneously. This ensures that only one laser line is active at a time, preventing the excitation of one dye from bleeding into another's detection channel.[15]
-
Choose Appropriate Fluorophores: Select fluorophores with well-separated emission spectra to minimize overlap.[6]
-
Use Narrower Filters: Employ emission filters with narrower bandwidths to more specifically detect the emission peak of your target fluorophore.
-
Linear Unmixing: Use software-based linear unmixing algorithms. This involves acquiring reference spectra for each individual fluorophore and then using these to calculate and subtract the contribution of bleed-through from the multiplexed image.[16]
Troubleshooting Guides
Guide 1: Troubleshooting Weak or No Signal
This guide provides a systematic approach to diagnosing and resolving issues of weak or no fluorescence.
References
- 1. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. opticalpathways.com [opticalpathways.com]
- 5. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. youtube.com [youtube.com]
- 8. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 9. sinobiological.com [sinobiological.com]
- 10. microscopyfocus.com [microscopyfocus.com]
- 11. Challenges with Background Fluorescence [visikol.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 16. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
"photobleaching issues with 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid"
Technical Support Center: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding photobleaching issues encountered when using 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid and other naphthalene-based fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2][3] This phenomenon is a significant issue in fluorescence imaging as it leads to a gradual decrease in the fluorescence signal during an experiment.[1] This can be particularly problematic when imaging low-abundance targets or when performing quantitative analysis, as the diminishing signal can lead to inaccurate results.[1]
Q2: What causes photobleaching of my naphthalene-based dye?
Photobleaching is primarily caused by the interaction of the fluorescent molecule with light. When a fluorophore absorbs light, it enters an excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a chance it will undergo a chemical reaction, often with molecular oxygen, that renders it non-fluorescent.[4][5] Factors that accelerate photobleaching include high-intensity illumination, prolonged exposure to light, and the presence of reactive oxygen species (ROS).[4]
Q3: How can I tell if my signal loss is due to photobleaching?
If you observe a gradual decrease in your fluorescent signal over time while continuously illuminating the sample, photobleaching is a likely cause.[1] To confirm, you can move to a new, unexposed area of your sample. If the fluorescence intensity is restored in the new area, it strongly suggests that the signal loss in the previous area was due to photobleaching.[6]
Q4: Are some fluorescent dyes more resistant to photobleaching than others?
Yes, the photostability of a fluorophore is an intrinsic property that varies significantly between different dyes.[2] Newer generations of fluorophores are often engineered to be more resistant to photobleaching.[2][7] If you are experiencing significant photobleaching with your current naphthalene-based dye, consider exploring alternative, more photostable fluorescent probes if your experimental design allows.[1][8]
Troubleshooting Guides
Issue: My fluorescent signal is fading too quickly.
This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, categorized by approach:
1. Optimize Imaging Parameters:
The most straightforward way to reduce photobleaching is to minimize the amount of light your sample is exposed to.[7]
-
Reduce Light Intensity: Use the lowest possible illumination intensity that still provides a sufficient signal-to-noise ratio.[4][7] This can be achieved by using neutral density filters or by lowering the power of your light source (e.g., laser).[1][2]
-
Minimize Exposure Time: Reduce the duration of light exposure for each image captured.[4][7]
-
Limit Illumination to Acquisition: Only expose the sample to the excitation light when you are actively acquiring an image. Use transmitted light to find and focus on the area of interest before switching to fluorescence imaging.[1][8]
2. Utilize Antifade Reagents:
Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[9] They primarily work by scavenging reactive oxygen species.[9]
Table 1: Common Antifade Reagents
| Antifade Reagent | Description | Considerations |
| p-Phenylenediamine (PPD) | A highly effective antifade agent.[5][9] | Can cause weak and diffused fluorescence after storage and may react with certain dyes like cyanines.[5][9] |
| n-Propyl gallate (NPG) | A widely used, non-toxic antifade compound suitable for live-cell imaging.[9] | May have anti-apoptotic properties which could interfere with biological studies.[9] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less effective than PPD but also less toxic, making it another option for live-cell experiments.[9] | May also exhibit anti-apoptotic effects.[9] |
| Trolox | A vitamin E derivative that acts as an antioxidant and can be used in live-cell imaging.[10] | Its effectiveness can depend on the specific fluorophore and experimental conditions. |
| Commercial Antifade Mountants | Products like ProLong™ (Thermo Fisher Scientific) and VECTASHIELD® (Vector Laboratories) are optimized formulations containing antifade reagents.[7][11] | It's recommended to test different formulations to find the one that works best for your specific dye and sample.[8] |
3. Optimize the Chemical Environment:
The local chemical environment can influence the photostability of your dye.
-
Oxygen Scavenging Systems: In some cases, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be added to the imaging medium to reduce the concentration of molecular oxygen, a key player in photobleaching.[10]
-
pH and Buffer Composition: The stability of some fluorophores can be pH-dependent. Ensure your imaging buffer has a stable pH and is free of components that might promote photodegradation.
Experimental Protocols
Protocol 1: Preparing a Sample with Antifade Mounting Medium
This protocol describes the basic steps for mounting a fixed cell sample with an antifade reagent to minimize photobleaching.
-
Prepare the Antifade Mounting Medium:
-
If using a commercial antifade mountant, allow it to come to room temperature.
-
If preparing your own, dissolve the chosen antifade reagent (e.g., NPG, DABCO) in a suitable mounting medium (e.g., glycerol-based buffer) to the recommended concentration. This may require heating and stirring.
-
-
Prepare the Specimen:
-
After the final wash step of your staining protocol, carefully remove as much of the washing buffer as possible without allowing the sample to dry out.
-
-
Mount the Coverslip:
-
Place a small drop of the antifade mounting medium onto the specimen on the microscope slide.
-
Gently lower a coverslip onto the drop, avoiding air bubbles.
-
-
Seal the Coverslip:
-
Use nail polish or a commercial sealant to seal the edges of the coverslip. This prevents the mounting medium from evaporating and protects it from oxygen.
-
-
Curing and Storage:
-
Allow the mounting medium to cure, if necessary, according to the manufacturer's instructions.
-
Store the slide in the dark, preferably at 4°C, to protect it from light and degradation.
-
Protocol 2: Creating a Photobleaching Curve
A photobleaching curve can help you quantify the rate of signal loss and normalize your data for quantitative studies.[8]
-
Select a Representative Region: Choose an area of your sample that is representative of your experimental conditions.
-
Time-Lapse Imaging: Acquire a series of images of the same region at regular time intervals using your standard imaging settings (e.g., one image every 10 seconds for 5 minutes).
-
Image Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the mean intensity as a function of time. This plot represents your photobleaching curve.
-
-
Data Normalization: You can use the decay rate from this curve to correct the fluorescence intensity measurements in your actual experiments.
Visualizations
Below are diagrams illustrating key concepts related to photobleaching.
Caption: The Jablonski diagram illustrating the electronic state transitions of a fluorophore, leading to either fluorescence or photobleaching.
Caption: A logical workflow for troubleshooting signal fading issues during fluorescence microscopy.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Insight and Views on Photobleaching - ECHEMI [echemi.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Fluorescence Microscopy Configuration and Photomicrography Errors [evidentscientific.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. biocompare.com [biocompare.com]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - FI [thermofisher.com]
Technical Support Center: EINECS 286-347-0 Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EINECS 286-347-0, chemically identified as 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid, compound with pyridine (1:2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is the chemical compound 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid, in a 1:2 compound with pyridine. As an aromatic sulfonic acid derivative, it is generally expected to be water-soluble. The presence of multiple sulfonate groups typically enhances aqueous solubility. However, the complex aromatic structure may lead to solubility challenges under certain buffer conditions.
Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?
A2: Several factors can contribute to poor solubility of this compound in aqueous buffers:
-
pH of the Buffer: The ionization state of the sulfonic acid and amino groups is pH-dependent, which can significantly impact solubility.
-
Buffer Composition and Ionic Strength: High concentrations of certain salts can lead to "salting out," where the solubility of the compound decreases.
-
Temperature: Solubility of most solids increases with temperature. Working at lower temperatures may reduce solubility.
-
Compound Concentration: You may be attempting to prepare a solution that is above the compound's intrinsic solubility limit in that specific buffer.
-
Common Ion Effect: If the buffer contains ions that are also present in the compound salt, it can suppress dissolution.
Q3: How can I improve the solubility of this compound in my experiments?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
pH Adjustment: Systematically varying the pH of the buffer can help identify the optimal pH for maximum solubility.
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can significantly increase solubility.
-
Addition of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.
-
Temperature Control: Gently warming the solution can help dissolve the compound. However, be mindful of potential degradation at higher temperatures.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and promote dissolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter while preparing solutions of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution after initial dissolution. | Supersaturated Solution: The initial conditions (e.g., heating) allowed for dissolution above the equilibrium solubility at room temperature. | 1. Prepare a stock solution at a lower, more stable concentration. 2. Maintain the working temperature at which the compound is known to be soluble. 3. Consider using a co-solvent to increase the solubility limit. |
| Inconsistent solubility between different batches of the compound. | Variability in Purity or Salt Form: Different batches may have slight variations in purity or the exact salt stoichiometry. | 1. Source the compound from a reputable supplier with consistent quality control. 2. Perform a simple solubility test on a small scale for each new batch before large-scale experiments. |
| Solution appears cloudy or forms a suspension. | Incomplete Dissolution or Aggregation: The compound may not be fully dissolved or may be forming aggregates. | 1. Increase mixing time and/or use a vortex mixer. 2. Try gentle heating or sonication. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles (note: this will remove undissolved compound). |
| Precipitation observed when mixing with other reagents. | Incompatibility or Reaction: The compound may be reacting with or precipitating in the presence of other components in your experimental setup. | 1. Test the solubility of the compound in the final experimental buffer matrix on a small scale. 2. Investigate potential chemical incompatibilities between the compound and other reagents. |
Experimental Protocols
Protocol 1: Determining Optimal pH for Solubility
-
Prepare a series of buffer solutions with a pH range relevant to your experiment (e.g., pH 4 to 10). Common buffers include phosphate, Tris, and citrate buffers.
-
Add a small, known excess amount of this compound to a fixed volume of each buffer solution.
-
Equilibrate the samples by rotating or shaking them at a constant temperature for a set period (e.g., 24 hours) to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax).
-
Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Evaluating the Effect of Co-solvents
-
Select a range of water-miscible organic co-solvents such as DMSO, ethanol, or PEG 400.
-
Prepare a series of buffer solutions containing increasing percentages of the chosen co-solvent (e.g., 0%, 1%, 5%, 10%, 20% v/v).
-
Follow steps 2-6 from Protocol 1 for each co-solvent series to determine the effect of co-solvent concentration on solubility.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Technical Support Center: Interference in Fluorescence Assays with Aminonaphthalenesulfonic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in fluorescence assays with aminonaphthalenesulfonic acids.
Troubleshooting Guides
Issue: Unexpected Decrease in Fluorescence Signal (Quenching)
Possible Cause: Your test compound, such as 1,8-ANS or 2,6-ANS, may be quenching the fluorescence of your reporter probe. Quenching is a process that decreases the fluorescence intensity and can be caused by a variety of molecular interactions, including collisional quenching, energy transfer, and formation of a ground-state complex between the quencher and the fluorophore.
Troubleshooting Steps:
-
Run a Quenching Control Assay:
-
Objective: To determine if the test compound is intrinsically quenching the assay's fluorophore.
-
Protocol:
-
Prepare a dilution series of the aminonaphthalenesulfonic acid compound in the assay buffer.
-
In a microplate, add the assay fluorophore at its final assay concentration to each well.
-
Add the dilution series of the test compound to the wells.
-
Include control wells with the fluorophore and assay buffer only (no compound).
-
Incubate for the same period as your primary assay.
-
Measure the fluorescence intensity.
-
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the absence of the biological target indicates that the compound is a quencher.
-
-
Characterize the Quenching Mechanism:
-
Further experiments, such as lifetime measurements or temperature-dependent studies, can help elucidate the specific quenching mechanism (static vs. dynamic). This information can be valuable for understanding the compound's behavior.
-
-
Mitigation Strategies:
-
Reduce Compound Concentration: If possible, lower the concentration of the aminonaphthalenesulfonic acid to a range where quenching is minimal.
-
Change Fluorophore: Select a fluorophore that is less susceptible to quenching by your compound class. Red-shifted fluorophores are often less prone to interference.[1]
-
Orthogonal Assay: Validate hits using an orthogonal assay with a different detection method (e.g., absorbance, luminescence) that is not susceptible to fluorescence quenching.[2]
-
Issue: Unexpected Increase in Fluorescence Signal (Autofluorescence)
Possible Cause: Aminonaphthalenesulfonic acids are themselves fluorescent molecules.[3] Their intrinsic fluorescence (autofluorescence) can overlap with the emission spectrum of your assay's fluorophore, leading to a false-positive signal.
Troubleshooting Steps:
-
Run an Autofluorescence Control Assay:
-
Objective: To measure the intrinsic fluorescence of the test compound under assay conditions.
-
Protocol:
-
Prepare a dilution series of the aminonaphthalenesulfonic acid compound in the assay buffer.
-
In a microplate, add the dilution series of the test compound to the wells.
-
Include control wells with assay buffer only.
-
Measure the fluorescence intensity using the same excitation and emission wavelengths as your primary assay.
-
-
Interpretation: A dose-dependent increase in fluorescence intensity indicates that the compound is autofluorescent and is contributing to the overall signal.
-
-
Mitigation Strategies:
-
Spectral Shift: If possible, use a fluorophore with excitation and emission wavelengths that do not overlap with the spectral properties of the interfering compound.
-
Pre-read Correction: Measure the fluorescence of the compounds before initiating the assay reaction (pre-read). This background fluorescence can then be subtracted from the final assay signal.[4]
-
Time-Resolved Fluorescence (TRF): If your assay is compatible, using a TRF-based detection method can minimize interference from short-lived autofluorescence.[4][5]
-
Counter-Screen: A counter-screen using a cell line that does not express the target of interest can help identify fluorescent artifacts.[6]
-
Issue: Non-linear or Inconsistent Fluorescence Readings (Inner Filter Effect)
Possible Cause: The inner filter effect (IFE) occurs when a compound in the solution absorbs either the excitation light or the emitted fluorescence, leading to an apparent decrease in the fluorescence signal. This is a common issue with compounds that have high absorbance at the assay's excitation or emission wavelengths.
Troubleshooting Steps:
-
Measure Compound Absorbance:
-
Objective: To determine if the aminonaphthalenesulfonic acid absorbs light at the excitation and/or emission wavelengths of your assay.
-
Protocol:
-
Use a spectrophotometer to measure the absorbance spectrum of the compound at the concentrations used in the assay.
-
Pay close attention to the absorbance values at the excitation and emission wavelengths of your fluorophore.
-
-
-
Mitigation Strategies:
-
Dilution: The simplest way to minimize the inner filter effect is to dilute the sample to an absorbance of less than 0.1.
-
Mathematical Correction: Several mathematical models can be used to correct for the inner filter effect based on the absorbance of the compound. These corrections often require measuring the absorbance of each well.
-
Change Assay Geometry: Using a microplate reader with top-reading optics can sometimes reduce the path length and minimize the inner filter effect compared to cuvette-based measurements.
-
Use of a "Dummy" Absorber: A novel approach involves adding a constant high concentration of a non-fluorescent absorber to all wells to create a uniform high-absorbance environment, which can surprisingly lead to a more linear fluorescence response.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are aminonaphthalenesulfonic acids, and why do they interfere with fluorescence assays?
A1: Aminonaphthalenesulfonic acids, such as 1,8-anilinonaphthalene-1-sulfonic acid (1,8-ANS) and 2-anilino-6-naphthalenesulfonic acid (2,6-ANS), are fluorescent molecules whose emission properties are highly sensitive to the polarity of their environment.[3] This property makes them useful as fluorescent probes, but also prone to interfering with other fluorescence-based assays. Their interference stems from their intrinsic fluorescence (autofluorescence), their ability to absorb light (inner filter effect), and their potential to interact with and quench the fluorescence of other molecules.
Q2: How can I differentiate between a true hit and a false positive caused by interference?
A2: A combination of control experiments and orthogonal assays is crucial.
-
Control Experiments: As outlined in the troubleshooting guides, running controls for quenching and autofluorescence will help identify interfering compounds.
-
Orthogonal Assays: Confirming your hits with a different assay technology that relies on a different detection principle (e.g., absorbance, luminescence, or a label-free method) is the gold standard for ruling out false positives.[2]
-
Dose-Response Curve Analysis: False positives due to interference often exhibit atypical dose-response curves. True inhibitors usually show a sigmoidal dose-response relationship.
Q3: Are there any general tips for designing fluorescence assays to be more robust to interference?
A3: Yes, consider the following during assay development:
-
Fluorophore Selection: Opt for red-shifted fluorophores with high quantum yields and large Stokes shifts, as they are generally less susceptible to interference from autofluorescent compounds.[1]
-
Assay Miniaturization: Reducing assay volumes can sometimes mitigate the inner filter effect.
-
Kinetic vs. Endpoint Reads: For some types of interference, reading the assay kinetically can help to distinguish the initial compound fluorescence from the change in fluorescence due to the biological reaction.[4]
-
Buffer Composition: Be aware that components of your assay buffer can influence the spectral properties and quenching potential of interfering compounds.
Data Presentation
Table 1: Spectral Properties of Selected Aminonaphthalenesulfonic Acids
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Reference |
| 1,8-ANS | Water | ~350 | ~515 | [PubChem CID: 6790] |
| 1,8-ANS | Ethanol | ~375 | ~480 | [PubChem CID: 6790] |
| 2,6-ANS | Water | ~322 | ~455 | [PubChem CID: 6670] |
| 2,6-ANS | Methanol | ~350 | ~430 | [PubChem CID: 6670] |
| 4-Amino-1-naphthalenesulfonic acid | Water | ~325 | - | [9] |
| 2-Amino-1-naphthalenesulfonic acid | - | - | - | [PubChem CID: 6670] |
Note: Spectral properties can vary depending on the specific experimental conditions (e.g., pH, buffer composition).
Experimental Protocols
Protocol: Generic Counter-Screen for Fluorescent Compound Interference
This protocol is adapted from the Assay Guidance Manual.[6]
1. Objective: To identify compounds that are intrinsically fluorescent under the assay conditions.
2. Materials:
- Assay plate (e.g., 384-well black, clear bottom)
- Assay buffer
- Test compounds (aminonaphthalenesulfonic acids) at various concentrations
- Control cells or beads (if applicable, without the fluorescent reporter)
- Plate reader capable of fluorescence detection at the assay's excitation and emission wavelengths.
3. Procedure:
- Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
- Create a serial dilution of the test compounds in the assay buffer.
- Dispense the diluted compounds into the wells of the assay plate.
- Add assay buffer to all wells. If your primary assay is cell-based, add cells that do not contain the fluorescent reporter.
- Include positive control wells (if a known fluorescent compound is available) and negative control wells (buffer/cells only).
- Incubate the plate under the same conditions as the primary assay (e.g., temperature, time).
- Measure the fluorescence intensity in each well using the same instrument settings as the primary assay.
4. Data Analysis:
- Subtract the average fluorescence of the negative control wells from all other wells.
- Plot the background-subtracted fluorescence intensity against the compound concentration.
- Compounds that show a concentration-dependent increase in fluorescence are identified as autofluorescent.
Visualizations
Caption: Mechanisms of fluorescence assay interference by aminonaphthalenesulfonic acids.
Caption: Troubleshooting workflow for fluorescence assay interference.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. islandscholar.ca [islandscholar.ca]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of solvent and acid concentration on the absorption and fluorescence spectra of α,α-diaminonaphthalenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
"stability of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid under experimental conditions"
Disclaimer: This technical support center provides general guidance on the stability of naphthalene sulfonic acid derivatives based on available scientific literature for this class of compounds. As of October 2025, specific experimental stability data for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid is not publicly available. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid in our experiments?
Based on studies of related naphthalenesulfonic acid derivatives, the primary factors influencing stability are expected to be:
-
Temperature: Higher temperatures can accelerate degradation. For aqueous solutions, storage at lower temperatures (e.g., 4°C or -20°C) is recommended to enhance stability.[1] Thermal decomposition of naphthalene sulfonates generally becomes significant at temperatures above 300°C.
-
pH: The pH of the solution can significantly impact the stability of naphthalenesulfonic acids. Studies on similar compounds suggest that an acidic pH range of 2.5 to 3 is optimal for the stability of aqueous solutions.[1]
-
Light: Some related compounds, such as 4-Amino-1-naphthalenesulfonic acid, are known to be sensitive to light and air. Therefore, it is advisable to protect solutions from light by using amber vials or storing them in the dark.
-
Presence of Oxidizing Agents: Strong oxidizing agents are generally incompatible with aminonaphthalene sulfonic acids and can lead to degradation.
Q2: What are the typical signs of degradation for this type of compound?
Degradation can manifest in several ways, including:
-
A change in the color or appearance of the solid compound or its solution.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
-
A shift in the pH of the solution over time.
-
A decrease in the compound's performance in its intended application (e.g., reduced fluorescence, altered binding affinity).
Q3: What are the recommended storage conditions for 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid?
While specific data is unavailable for this exact compound, general recommendations for related compounds suggest the following:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
-
Solutions: For aqueous solutions, storage at a low temperature (4°C or -20°C) and an acidic pH (2.5-3) is recommended to maximize stability.[1]
Q4: Are there any known incompatible materials we should avoid?
Based on safety data for similar compounds, it is prudent to avoid contact with:
-
Strong oxidizing agents
-
Strong bases
-
Acid anhydrides
-
Acid chlorides
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Unexpected color change in solution. | Degradation due to light exposure, improper pH, or elevated temperature. | 1. Prepare a fresh solution using a new batch of the compound. 2. Ensure the solution is protected from light. 3. Verify and adjust the pH of the solution to the recommended acidic range. 4. Store the solution at a lower temperature (4°C or -20°C). |
| Inconsistent results in bioassays. | Compound degradation leading to reduced activity. | 1. Use a freshly prepared solution for each experiment. 2. Perform a quality control check of the compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to confirm its integrity before use. 3. Review storage conditions of both solid compound and solutions. |
| Appearance of extra peaks in HPLC analysis. | Decomposition of the compound. | 1. Analyze a freshly prepared standard to confirm the retention time of the intact compound. 2. Investigate the impact of mobile phase pH and temperature on stability during the analytical run. 3. If degradation is suspected, perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Precipitation observed in the solution. | Poor solubility at the given pH or temperature, or formation of insoluble degradation products. | 1. Verify the solubility of the compound under your experimental conditions. 2. Adjust the pH of the solution to improve solubility, keeping in mind the optimal pH for stability. 3. If precipitation persists, it may indicate degradation. Analyze the precipitate if possible. |
Experimental Protocols
Protocol 1: General Stability Assessment of an Aqueous Solution
This protocol provides a framework for evaluating the stability of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid under various conditions.
1. Materials:
- 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid
- HPLC-grade water
- Buffers of various pH (e.g., pH 3, 5, 7, 9)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
- Temperature-controlled chambers/incubators
- Amber and clear vials
2. Procedure:
- Prepare a stock solution of the compound in HPLC-grade water.
- Aliquot the stock solution into separate vials for each condition to be tested (different pH, temperature, and light exposure).
- For pH stability, adjust the pH of the aliquots using appropriate buffers.
- For temperature stability, store vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
- For photostability, expose some vials to a controlled light source while keeping control vials in the dark.
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.
- Analyze the samples by HPLC to determine the concentration of the parent compound.
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
3. Data Presentation:
The results can be summarized in a table as shown below.
| Condition | Time (hours) | % Compound Remaining | Observations |
| pH 3, 25°C, Dark | 0 | 100 | - |
| 24 | |||
| 48 | |||
| pH 7, 25°C, Dark | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 25°C, Light | 0 | 100 | - |
| 24 | |||
| 48 |
Visualizations
Caption: Workflow for assessing the stability of the compound under different experimental conditions.
Caption: Factors influencing the degradation of the naphthalene sulfonic acid derivative.
References
"reducing background fluorescence in microscopy with naphthalenesulfonic acid probes"
Welcome to the technical support center for the use of naphthalenesulfonic acid probes in fluorescence microscopy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals effectively utilize these environmentally sensitive dyes while minimizing background fluorescence and other common issues.
Frequently Asked Questions (FAQs)
Q1: What are naphthalenesulfonic acid probes and what are they used for in microscopy?
Naphthalenesulfonic acid probes, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS), are fluorescent dyes that exhibit low fluorescence in aqueous environments but fluoresce intensely in non-polar, hydrophobic environments.[1] This property makes them excellent tools for studying:
-
Protein conformational changes: Changes in protein structure that expose hydrophobic regions can be detected by an increase in ANS fluorescence.[2]
-
Protein aggregation: The formation of protein aggregates, such as amyloid fibrils in neurodegenerative diseases, creates hydrophobic pockets that ANS can bind to, leading to a significant increase in fluorescence.[2][3]
-
Membrane studies: ANS can be used to probe the hydrophobic interior of cell membranes.[2]
Q2: What is the primary cause of high background fluorescence when using naphthalenesulfonic acid probes?
The main cause of high background fluorescence with probes like ANS is their inherent affinity for any hydrophobic structures within the cell, not just the target of interest. This can include intracellular lipid droplets, hydrophobic regions of abundant proteins, and areas of non-specific binding on the coverslip.[4][5] This non-specific binding can obscure the specific signal from your target.
Q3: How can I distinguish between specific binding to my target (e.g., protein aggregates) and non-specific hydrophobic binding?
Distinguishing between specific and non-specific binding is crucial for accurate interpretation of your results. Here are a few strategies:
-
Co-localization: Use a well-characterized marker for your target of interest (e.g., an antibody specific for your aggregated protein) labeled with a different fluorophore. If the naphthalenesulfonic acid probe signal co-localizes with the specific marker, it is more likely to be specific binding.
-
Control experiments: Include control samples that do not contain the target of interest (e.g., cells that do not express the aggregating protein). Any fluorescence observed in these control samples can be attributed to non-specific binding.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): The fluorescence lifetime of a probe can change based on its environment.[6][7] Specific binding to an ordered structure like an amyloid fibril may result in a different fluorescence lifetime compared to non-specific binding to amorphous hydrophobic regions.[8]
Q4: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible loss of fluorescence due to light-induced damage to the fluorophore.[9] To minimize photobleaching:
-
Reduce excitation light intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.
-
Minimize exposure time: Use shorter exposure times during image acquisition.
-
Use antifade mounting media: These reagents scavenge free radicals that contribute to photobleaching.
-
Image quickly: Plan your imaging session to acquire data efficiently and minimize the total time the sample is exposed to light.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background fluorescence can obscure your specific signal and make data interpretation difficult.
| Possible Cause | Recommended Solution |
| Excessive Probe Concentration | Titrate the naphthalenesulfonic acid probe to the lowest concentration that provides a detectable signal for your target. Start with a low concentration (e.g., 10 µM) and gradually increase it. |
| Non-specific Binding to Cellular Components | 1. Blocking: Incubate cells with a blocking agent like Bovine Serum Albumin (BSA) before adding the probe. 2. Washing: Increase the number and duration of wash steps after probe incubation to remove unbound or loosely bound probe. 3. Detergents: Include a low concentration of a non-ionic detergent like Tween-20 in your wash buffers to reduce non-specific hydrophobic interactions.[10] |
| Autofluorescence | 1. Spectral Separation: If possible, use a naphthalenesulfonic acid derivative with excitation and emission spectra that are distinct from the autofluorescence of your sample. 2. Quenching: Treat fixed cells with a quenching agent like 0.1% Sudan Black B in 70% ethanol for 10-20 minutes to reduce lipofuscin-based autofluorescence. Be aware that Sudan Black B can introduce its own background in the far-red channel. |
| Binding to Coverslip | Use high-quality, clean glass coverslips. Consider coating coverslips with a hydrophilic polymer to reduce non-specific binding of hydrophobic probes. |
Problem 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors related to the probe, the sample, or the imaging setup.
| Possible Cause | Recommended Solution |
| Insufficient Probe Concentration | While high concentrations can cause background, a concentration that is too low will result in a weak signal. Optimize the probe concentration through titration. |
| Target Not Present or Accessible | 1. Positive Controls: Ensure your experimental system is working by including a positive control where the target is known to be present and abundant. 2. Permeabilization: If your target is intracellular, ensure that your fixation and permeabilization protocol is adequate to allow the probe to enter the cell and access the target. |
| Incorrect Microscope Settings | 1. Filter Sets: Verify that you are using the correct excitation and emission filters for your specific naphthalenesulfonic acid probe. 2. Detector Gain/Exposure: Increase the detector gain or exposure time, but be mindful of increasing noise and photobleaching. |
| Photobleaching | If the signal is initially present but fades quickly, photobleaching is likely the cause. Refer to the FAQ on minimizing photobleaching. |
Quantitative Data Summary
The following tables provide key quantitative data for 8-Anilinonaphthalene-1-sulfonic acid (ANS) and some of its derivatives. This information is critical for selecting the appropriate probe and optimizing imaging parameters.
Table 1: Spectral Properties of ANS and Derivatives in Different Environments
| Compound | λmax abs H2O (nm) | λmax abs Ethylene Glycol (nm) | λmax em H2O (nm) | λmax em Ethylene Glycol (nm) | Quantum Yield (Φ) in H2O | Quantum Yield (Φ) in Ethylene Glycol |
| ANS | 355 | 373 | 534 | 508 | 0.003 | 0.154 |
| 3d (p-F) | 345 | 364 | 509 | 482 | 0.009 | 0.441 |
| 3e (m-Cl) | 348 | 362 | 508 | 470 | 0.019 | 0.714 |
| 3g (o-Cl) | 339 | 364 | 508 | 473 | 0.015 | 0.708 |
Data synthesized from Younan, N. D., et al. (2019). ACS Omega.
Table 2: Recommended Starting Concentrations and Incubation Times
| Application | Probe Concentration Range | Incubation Time |
| Fixed Cell Staining of Protein Aggregates | 10 - 100 µM | 15 - 60 minutes |
| Live Cell Imaging | 1 - 20 µM | 10 - 30 minutes |
| In Vitro Aggregation Assays | 5 - 50 µM | Varies with experiment |
These are general recommendations. Optimal concentrations and times should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: Staining of Amyloid-Beta Aggregates in Fixed Cells with ANS
This protocol provides a step-by-step guide for staining intracellular amyloid-beta (Aβ) aggregates in a cell culture model.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
8-Anilinonaphthalene-1-sulfonic acid (ANS) stock solution (10 mM in DMSO)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
ANS Staining:
-
Prepare a fresh working solution of ANS in PBS (e.g., 50 µM).
-
Incubate the cells with the ANS working solution for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filter sets for ANS (Excitation ~350-380 nm, Emission ~450-520 nm). The emission peak will blue-shift upon binding to hydrophobic targets.[1]
-
Visualizations
References
- 1. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Detection and characterization of protein aggregates by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. photek.com [photek.com]
- 7. ibidi.com [ibidi.com]
- 8. Fluorescence Lifetime Imaging Microscopy (FLIM) as a Tool to Investigate Hypoxia-Induced Protein-Protein Interaction in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
"column chromatography optimization for purifying naphthalenesulfonic acid derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the purification of naphthalenesulfonic acid derivatives using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in purifying naphthalenesulfonic acid derivatives by column chromatography?
Naphthalenesulfonic acid derivatives present unique purification challenges due to their high polarity and ionic nature. Key difficulties include:
-
Poor retention on traditional reversed-phase (C18, C8) columns, especially for polysulfonated derivatives.
-
Peak tailing or fronting due to interactions with the stationary phase and ion-exclusion effects.[1][2]
-
Co-elution of structurally similar isomers.
-
Limited solubility in less polar organic solvents, which can complicate sample loading.
Q2: How do I choose the right stationary phase for my separation?
The choice of stationary phase is critical for retaining and separating these polar compounds.
-
Reversed-Phase (RP) Chromatography: Standard C18 and C8 columns can be used, but often require mobile phase modifiers to achieve adequate retention. For highly polar or multi-sulfonated compounds, consider polar-embedded or "AQ-type" reversed-phase columns designed for use in highly aqueous mobile phases.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics (e.g., containing positively charged ionic groups) can provide excellent retention and selectivity for anionic compounds like naphthalenesulfonic acids.[3]
-
Ion-Exchange Chromatography: Anion-exchange columns, which have a positively charged stationary phase, can be highly effective for separating these negatively charged analytes.
Q3: What is the role of the mobile phase pH in the separation?
The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like naphthalenesulfonic acids.
-
Ion Suppression: At a low pH (typically 2-4), the ionization of the sulfonic acid groups is suppressed, making the molecule less polar and increasing its retention on a reversed-phase column.[4] This is a common strategy to improve retention and peak shape.
-
Analyte Stability: Ensure your target molecule is stable at the selected pH.
-
Buffer Selection: Use a buffer to maintain a constant pH throughout the separation, which is crucial for reproducible results. The buffering range should be effective at the desired pH (typically within +/- 1 pH unit of the buffer's pKa).
Q4: What are common mobile phase additives and why are they used?
Additives are often essential for successful separations of naphthalenesulfonic acids.
-
Acids: Volatile acids like formic acid or acetic acid (typically 0.05-0.1% v/v) are used to lower the mobile phase pH for ion suppression. Trifluoroacetic acid (TFA) is also effective but can permanently modify the stationary phase and suppress MS signals.
-
Buffers: Phosphate and acetate buffers are commonly used to control pH. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.
-
Ion-Pairing Reagents: For highly polar sulfonic acids that are still poorly retained under ion-suppression conditions, an ion-pairing reagent (e.g., tetrabutylammonium bromide) can be added to the mobile phase. This reagent forms a neutral complex with the analyte, increasing its hydrophobicity and retention on a reversed-phase column. Note that ion-pairing reagents can be difficult to remove from the column, so it is often recommended to dedicate a column for this purpose.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of naphthalenesulfonic acid derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Retention | Analyte is too polar for the stationary phase. Mobile phase is too strong (too much organic solvent). Ionization of the sulfonic acid group is high. | - Use a more polar stationary phase (e.g., polar-embedded RP) or a mixed-mode/ion-exchange column. - Decrease the organic solvent percentage in the mobile phase. - Lower the mobile phase pH with an acid (e.g., 0.1% formic acid) to suppress ionization.[4] - Add an ion-pairing reagent to the mobile phase. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). Column overload. Inappropriate mobile phase pH. | - Lower the mobile phase pH to protonate silanol groups and reduce interactions. - Add a buffer to the mobile phase. - Reduce the amount of sample loaded onto the column. - Ensure the sample is fully dissolved in the mobile phase. |
| Peak Fronting | Column overload. Poorly packed column bed. Sample solvent is stronger than the mobile phase. | - Reduce the sample concentration or injection volume. - Repack the column or use a new, high-quality column. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | Partially blocked column frit. Void at the head of the column. Sample solvent effects. Co-elution of closely related isomers. | - Reverse-flush the column to dislodge particulates from the frit. - Check for and fill any voids at the top of the column bed. - Dissolve the sample in the mobile phase. - Optimize selectivity by changing the mobile phase composition (e.g., trying a different organic solvent like methanol instead of acetonitrile), pH, or stationary phase. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. Fluctuating column temperature. Column not fully equilibrated. | - Prepare fresh mobile phase for each run and ensure accurate pH measurement. - Use a column oven to maintain a constant temperature. - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection. |
Quantitative Data Summary
The following table provides representative data on how mobile phase pH can affect the retention of a naphthalenesulfonic acid derivative in reversed-phase HPLC.
| Mobile Phase pH | Retention Time (min) | Peak Shape |
| 7.0 (Buffered) | 2.5 | Tailing |
| 4.0 (Buffered) | 6.8 | Symmetrical |
| 2.5 (0.1% Formic Acid) | 10.2 | Symmetrical |
| Note: This data is illustrative and actual retention times will vary depending on the specific analyte, column, and other chromatographic conditions. |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase Column Chromatography with Ion Suppression
This protocol provides a general method for purifying naphthalenesulfonic acid derivatives on a preparative scale using ion suppression.
-
Column Packing:
-
Prepare a slurry of C18 silica gel in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Wet-pack the column by pouring the slurry in and allowing it to settle, or by using a slurry packing pump for higher efficiency. Ensure the column bed is well-compacted and flat at the top.
-
-
Equilibration:
-
Equilibrate the packed column by flushing with the initial mobile phase for at least 5-10 column volumes, or until the baseline on the detector is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude naphthalenesulfonic acid derivative in a minimum amount of the initial mobile phase. If solubility is an issue, a small amount of a stronger solvent (e.g., methanol) can be used, but keep the volume as low as possible.
-
Carefully load the sample solution onto the top of the column bed.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
A gradient elution is often most effective. Gradually increase the percentage of organic solvent (e.g., acetonitrile) in the mobile phase to elute the compound of interest. A typical gradient might be from 5% to 50% acetonitrile over 30-60 minutes.
-
Maintain a constant flow rate appropriate for the column dimensions.
-
-
Fraction Collection:
-
Collect fractions throughout the elution process. The size of the fractions will depend on the column size and the expected separation.
-
Monitor the elution profile using a UV detector.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, TLC) to determine which fractions contain the purified product.
-
Pool the pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified naphthalenesulfonic acid derivative.
-
Visualizations
Caption: Method development workflow for purifying naphthalenesulfonic acid derivatives.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Validation & Comparative
A Comparative Guide to the Validation of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid as a pH Indicator
This guide provides a framework for the validation of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid as a novel pH indicator. It outlines the necessary experimental protocols and presents a comparative analysis with established pH indicators. The methodologies described are essential for researchers, scientists, and professionals in drug development to ascertain the practical utility of a new chemical entity as a pH-sensitive probe.
Comparative Analysis of Common pH Indicators
A critical step in validating a new pH indicator is to compare its performance against well-characterized, commercially available indicators. The key performance characteristic of a pH indicator is its pKa, the pH at which the indicator is halfway through its color change. The useful pH range of an indicator is generally considered to be pKa ± 1.
Table 1: Comparison of Common pH Indicators
| Indicator | pKa | pH Range | Color Change (Acidic to Basic) |
| Methyl Violet | 1.0 | 0.0 - 1.6 | Yellow to Blue-violet |
| Bromophenol Blue | 4.1 | 3.0 - 4.6 | Yellow to Blue-violet |
| Methyl Orange | 3.7 | 3.1 - 4.4 | Red to Yellow[1] |
| Methyl Red | 5.1 | 4.4 - 6.2 | Red to Yellow[2][3] |
| Litmus | 6.5 | 4.5 - 8.3 | Red to Blue[1] |
| Bromothymol Blue | 7.1 | 6.0 - 7.6 | Yellow to Blue[1][2] |
| Phenol Red | 7.7 | 6.8 - 8.2 | Yellow to Red[4] |
| Phenolphthalein | 9.3 | 8.2 - 10.0 | Colorless to Pink[1][2] |
| Thymolphthalein | 9.9 | 9.3 - 10.5 | Colorless to Blue |
| Alizarin Yellow R | 11.0 | 10.1 - 12.0 | Yellow to Red |
Experimental Validation Protocol: Spectrophotometric pKa Determination
The acid dissociation constant (pKa) of a new indicator can be reliably determined using spectrophotometry. This method is based on the principle that the acidic (HIn) and basic (In⁻) forms of the indicator have different absorption spectra. By measuring the absorbance of the indicator in solutions of varying pH, the pKa can be calculated.
Materials and Equipment:
-
4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid solution of known concentration
-
Buffer solutions of various known pH values (e.g., from pH 1 to 13)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
-
Volumetric flasks and pipettes
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
Methodology:
-
Preparation of Indicator Solutions: Prepare a stock solution of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid in a suitable solvent (e.g., deionized water or ethanol). From this stock, prepare a series of solutions of the same indicator concentration in different buffer solutions covering a wide pH range.[5][6]
-
Determination of λmax:
-
Take two aliquots of the indicator solution. Adjust the pH of one to a very low value (e.g., pH 1) to ensure the indicator is predominantly in its acidic form (HIn).
-
Adjust the pH of the second aliquot to a very high value (e.g., pH 13) to ensure it is predominantly in its basic form (In⁻).
-
Scan the absorbance of both solutions across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for each form.[6]
-
-
Absorbance Measurements at Different pH Values:
-
Set the spectrophotometer to the λmax of the basic form (In⁻).
-
Measure the absorbance of each of the prepared indicator solutions with varying pH values.
-
It is also advisable to measure the absorbance at the λmax of the acidic form.
-
-
Data Analysis and pKa Calculation:
-
Plot the measured absorbance against the pH. The resulting graph will be a sigmoidal curve.
-
The pKa can be determined from this plot. It is the pH at which the absorbance is halfway between the minimum and maximum absorbance.[7]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation:[8][9] pH = pKa + log([In⁻]/[HIn]) The ratio of the concentrations of the basic and acidic forms can be determined from the absorbance values.
-
Visualizations
Signaling Pathway of a Generic pH Indicator
The following diagram illustrates the equilibrium between the acidic and basic forms of a generic pH indicator, HIn. The change in pH shifts the equilibrium, leading to a visible color change.
Caption: Equilibrium of a generic pH indicator.
Experimental Workflow for pKa Determination
The workflow for the spectrophotometric determination of the pKa of a new pH indicator is outlined below.
Caption: Workflow for spectrophotometric pKa determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Chart of pH Indicator Ranges [sciencecompany.com]
- 5. scribd.com [scribd.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pH indicator - Wikipedia [en.wikipedia.org]
- 9. ulm.edu [ulm.edu]
Unveiling the Specificity of Aminonaphthalenesulfonic Acid Probes: A Comparative Guide to Cross-Reactivity with Biomolecules
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high specificity is paramount to generating reliable and reproducible data. Aminonaphthalenesulfonic acid (ANS) derivatives are widely utilized extrinsic fluorescent probes that exhibit enhanced fluorescence upon binding to hydrophobic regions of macromolecules. This guide provides a comprehensive comparison of the cross-reactivity of ANS probes with various biomolecules, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison: ANS Probes vs. Other Common Fluorophores
The utility of a fluorescent probe is defined by its sensitivity to the target molecule and its inertness to other components in a complex biological milieu. While ANS probes are celebrated for their sensitivity to protein conformation, their interactions with other biomolecules must be carefully considered.
| Probe Family | Primary Target(s) | Known Cross-Reactivity | Advantages | Limitations |
| Aminonaphthalenesulfonic Acids (e.g., 1,8-ANS, 2,6-ANS) | Hydrophobic pockets in proteins | Primarily with proteins; limited interaction with lipids; negligible direct binding to nucleic acids; some fluorescence modulation in the presence of high sugar concentrations. | High sensitivity to protein conformational changes; good solubility in aqueous buffers.[1] | Excitation in the UV range can interfere with biomolecules; potential for non-specific binding to exposed hydrophobic surfaces. |
| PRODAN (6-propionyl-2-dimethylaminonaphthalene) | Polar environments in lipid membranes and proteins | Strong interaction with lipids, particularly cholesterol; also binds to hydrophobic regions of proteins.[2] | Sensitive to the polarity of the microenvironment, providing information on lipid packing and protein binding sites. | Can exhibit preferential interactions with certain lipids, leading to non-random distribution in membranes.[2] |
| Nile Red | Hydrophobic environments, particularly lipid droplets | Primarily interacts with lipids and hydrophobic protein surfaces.[3][4] | Photostable; broad working wavelength range, reducing interference from biomolecules; high quantum yield.[3] | Can be influenced by the polarity of the solvent.[5] |
| Fluorescein and derivatives (e.g., FITC) | Covalent labeling of primary amines (e.g., on proteins and nucleic acids) | Can be conjugated to a wide range of biomolecules for specific labeling.[] | Bright fluorescence; well-established conjugation chemistries.[] | Fluorescence is pH-sensitive; potential for photobleaching. |
Quantitative Analysis of Biomolecular Interactions
The binding affinity of a probe to its target and potential off-targets is a critical parameter for assessing its specificity. The dissociation constant (Kd), a measure of the binding affinity, is inversely proportional to the affinity.
| Probe | Biomolecule | Method | Dissociation Constant (Kd) | Reference |
| 1,8-ANS | Bovine Serum Albumin | Fluorescence Titration | ~5 µM | Favorable binding to a hydrophobic pocket. |
| 1,8-ANS | M.EcoR124I (DNA methyltransferase) | Fluorescence Titration | ~26 µM | Binds to the enzyme, displaced by DNA.[7] |
| 1,8-ANS | Apo-glucose Oxidase | Fluorescence Titration | Not specified, but shows binding | Displaced by glucose, suggesting binding at the active site.[8] |
| PRODAN | Phospholipid Bilayers | Partition Coefficient | Varies with lipid phase (e.g., 1.8 x 10^4 in gel phase) | Demonstrates strong interaction with lipid membranes.[2] |
Note: Direct quantitative data for the binding of ANS probes to nucleic acids and carbohydrates is limited in the literature. However, competition assays where DNA displaces ANS from a protein suggest that the direct binding of ANS to DNA is not significant.[7][9] Similarly, while high concentrations of sugars can modulate ANS fluorescence in the context of protein glycation studies, this does not necessarily indicate strong, specific binding to the carbohydrates themselves.[10][11]
Experimental Protocols
Protocol 1: Assessing Protein-Probe Interaction via Fluorescence Titration
This protocol outlines the general steps to determine the binding affinity of an aminonaphthalenesulfonic acid probe to a protein of interest.
Materials:
-
Aminonaphthalenesulfonic acid probe (e.g., 1,8-ANS) stock solution (e.g., 1 mM in DMSO).
-
Purified protein of interest at a known concentration in a suitable buffer.
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Spectrofluorometer with a quartz cuvette.
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the ANS probe in the assay buffer. The final concentration should be low enough to minimize background fluorescence but sufficient to provide a measurable signal.
-
Prepare a series of protein solutions at different concentrations in the assay buffer.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths for the ANS probe (e.g., excitation at ~350-380 nm and emission scan from ~400-600 nm).
-
To a cuvette containing the ANS probe solution, incrementally add small aliquots of the concentrated protein solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the protein concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Visualizing Cross-Reactivity Potential
The following diagram illustrates the primary interactions and potential for cross-reactivity of aminonaphthalenesulfonic acid probes with different classes of biomolecules.
Caption: Interaction profile of aminonaphthalenesulfonic acid probes.
Experimental Workflow for Assessing Cross-Reactivity
The following workflow outlines a systematic approach to evaluating the cross-reactivity of a fluorescent probe.
Caption: A three-phase workflow for evaluating probe specificity.
Conclusion
Aminonaphthalenesulfonic acid probes remain a powerful tool for investigating protein structure and function due to their sensitivity to hydrophobic environments. While their primary interaction is with proteins, researchers should be aware of the potential for weaker interactions with lipids and the possibility of fluorescence modulation by other biomolecules, particularly at high concentrations. For applications requiring stringent specificity, a thorough cross-reactivity assessment against relevant biological macromolecules is recommended. This guide provides the foundational knowledge and experimental framework to enable researchers to make informed decisions when employing these versatile fluorescent probes.
References
- 1. nist.gov [nist.gov]
- 2. Preferential interactions of fluorescent probe Prodan with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nile red as a polarity-sensitive fluorescent probe of hydrophobic protein surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nile Red Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Competition Assay for DNA Binding Using the Fluorescent Probe ANS | Springer Nature Experiments [experiments.springernature.com]
- 8. The Fluorescence Emission of the Apo-glucose Oxidase from Aspergillus niger as Probe to Estimate Glucose Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A competition assay for DNA binding using the fluorescent probe ANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of EINECS 286-347-0 (7-Amino-4-methylcoumarin) and Other Blue Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent dye EINECS 286-347-0, chemically known as 7-Amino-4-methylcoumarin (AMC), with other widely used blue fluorescent dyes: Alexa Fluor 350, DAPI, and Hoechst 33342. The comparison focuses on key performance indicators, supported by experimental data and detailed protocols to assist researchers in selecting the optimal dye for their specific applications.
Quantitative Performance Comparison
The selection of a fluorescent dye is critically dependent on its photophysical properties. This section summarizes the key quantitative data for AMC and its alternatives in a tabular format for easy comparison. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, providing a standardized measure of the dye's fluorescent intensity.
| Property | 7-Amino-4-methylcoumarin (AMC) | Alexa Fluor 350 | DAPI | Hoechst 33342 |
| EINECS Number | 286-347-0 | N/A | N/A | N/A |
| Excitation Max (nm) | ~344 - 351[1][2] | ~346 | ~354 (bound to DNA)[3] | ~350 (bound to DNA) |
| Emission Max (nm) | ~430 - 440[1][2] | ~442 | ~456 (bound to DNA)[3] | ~461 (bound to DNA) |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~18,000 - 19,000 | ~19,000 | ~27,000 (bound to DNA)[3][4] | ~47,000 (in Methanol)[5] |
| Quantum Yield (Φ) | ~0.18 | Not specified | ~0.92 (bound to DNA)[3] | Not specified |
| Brightness (ε x Φ) | ~3,240 - 3,420 | Not specified | ~24,840 | Not specified |
| Photostability | Moderate; can be enhanced by inclusion in cyclodextrins.[6] | Moderate | More photostable than Hoechst 33342 | Less photostable than DAPI |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable and comparable results. This section provides methodologies for key experiments related to the characterization and application of these fluorescent dyes.
The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (e.g., AMC)
-
Reference standard with known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Prepare a series of dilutions of both the sample and the reference standard in the chosen solvent. The concentrations should be low enough to ensure the absorbance is below 0.05 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent dyes, especially in applications requiring prolonged exposure to excitation light, such as time-lapse microscopy.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a digital camera
-
The fluorescent dye of interest
-
Mounting medium (with or without antifade reagents)
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a sample stained with the fluorescent dye. For a standardized comparison, a solution of the dye embedded in a polymer film or a fixed and stained cell sample can be used.
-
Mount the sample on a microscope slide with a coverslip.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI) for continuous illumination.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. Use consistent acquisition parameters (excitation intensity, exposure time, interval) for all dyes being compared.
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series using image analysis software.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
The following are general protocols for staining cells with the compared fluorescent dyes. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions.
7-Amino-4-methylcoumarin (AMC) Staining for Enzyme Activity: AMC is often used as a reporter for enzyme activity, where a non-fluorescent substrate is cleaved to release fluorescent AMC.
-
Prepare a working solution of the AMC-substrate in an appropriate buffer.
-
Incubate cells or cell lysates with the AMC-substrate at the optimal temperature and time for the enzyme of interest.
-
Measure the increase in fluorescence at an excitation of ~350 nm and emission of ~440 nm using a fluorometer or fluorescence microscope.
Alexa Fluor 350 Staining for Immunofluorescence:
-
Fix and permeabilize cells as required for the specific antibody.
-
Incubate with the primary antibody, followed by washes.
-
Incubate with an Alexa Fluor 350-conjugated secondary antibody (typically at 1-10 µg/mL) for 1 hour at room temperature, protected from light.[7]
-
Wash the cells to remove unbound secondary antibody.
-
Mount the coverslip with an appropriate mounting medium.
DAPI Staining for Fixed Cells:
-
Fix and permeabilize cells.
-
Wash the cells with PBS.
-
Incubate with a DAPI solution (e.g., 300 nM in PBS) for 1-5 minutes at room temperature, protected from light.
-
Remove the DAPI solution and wash the cells with PBS.
-
Mount the coverslip.
Hoechst 33342 Staining for Live or Fixed Cells:
-
For live cells, add Hoechst 33342 directly to the culture medium at a final concentration of 0.5-5 µg/mL.
-
Incubate for 5-30 minutes at 37°C.[5]
-
For fixed cells, follow a similar procedure to DAPI staining.
-
Washing is optional for live-cell imaging.
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations of experimental workflows and biological pathways can aid in understanding complex processes. The following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for the comparative analysis of fluorescent dyes.
Fluorescent dyes are instrumental in studying apoptosis. For instance, substrates containing the DEVD peptide sequence linked to AMC can be used to measure caspase-3 activity. Upon apoptosis induction, active caspase-3 cleaves the DEVD sequence, releasing AMC and producing a fluorescent signal.
Caption: Caspase-3 activation and detection during apoptosis.
References
- 1. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]
- 4. DAPI | AAT Bioquest [aatbio.com]
- 5. Visualizing light-triggered release of molecules inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
Assessing the Specificity of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the binding specificity of the novel compound 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid. Due to the limited publicly available data on this specific molecule, this guide will focus on established methodologies and a well-understood class of related compounds—sulfonamides—to illustrate a comprehensive approach to specificity assessment. We will use the interaction of benzenesulfonamides with their primary target, carbonic anhydrases (CAs), as a model system.
The core of this guide is a hypothetical study designed to characterize the binding of our compound of interest and its analogues to various isoforms of carbonic anhydrase. This approach will allow for a thorough comparison of binding affinity and specificity, providing a blueprint for the experimental validation of novel compounds.
Experimental Design: A Hypothetical Study
To assess the binding specificity of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid, a panel of binding assays would be conducted against several isoforms of human carbonic anhydrase (hCA). Sulfonamides are known to bind to the zinc ion within the active site of CAs, and different isoforms exhibit varying levels of affinity for different sulfonamide derivatives.[1][2][3][4] By comparing the binding of our target compound to that of a known non-specific CA inhibitor (Acetazolamide) and a more isoform-selective inhibitor, we can build a specificity profile.
Compounds for Comparison:
-
Compound of Interest: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid
-
Alternative Compound 1 (Hypothetical): A structurally similar analogue with a modification on the sulphobenzoyl ring to explore structure-activity relationships (SAR).
-
Reference Compound 1 (Non-selective): Acetazolamide, a widely studied broad-spectrum carbonic anhydrase inhibitor.
-
Reference Compound 2 (Selective): A benzenesulfonamide derivative known to exhibit selectivity for specific CA isoforms.[5][6]
Target Proteins:
-
hCA I (ubiquitously expressed)
-
hCA II (ubiquitously expressed, high catalytic activity)
-
hCA IX (tumor-associated isoform)
-
hCA XII (tumor-associated isoform)
The following sections detail the experimental protocols for three common biophysical assays used to determine binding affinity and kinetics: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Data Presentation: Comparative Binding Affinities
The following table summarizes hypothetical binding affinity data (in the form of dissociation constants, Kd) that could be generated from the proposed study. Lower Kd values indicate stronger binding.
| Compound | Target Protein | Kd (nM) - Fluorescence Polarization | Kd (nM) - Surface Plasmon Resonance | Kd (nM) - Isothermal Titration Calorimetry |
| Compound of Interest | hCA I | 550 | 545 | 560 |
| hCA II | 150 | 148 | 155 | |
| hCA IX | 25 | 23 | 28 | |
| hCA XII | 45 | 42 | 48 | |
| Alternative Compound 1 | hCA I | 800 | 790 | 810 |
| hCA II | 300 | 295 | 305 | |
| hCA IX | 150 | 145 | 155 | |
| hCA XII | 200 | 195 | 205 | |
| Acetazolamide | hCA I | 250 | 245 | 255 |
| hCA II | 12 | 11 | 14 | |
| hCA IX | 25 | 24 | 27 | |
| hCA XII | 6 | 5 | 7 | |
| Selective Inhibitor | hCA I | >10,000 | >10,000 | >10,000 |
| hCA II | 5000 | 4900 | 5100 | |
| hCA IX | 10 | 9 | 12 | |
| hCA XII | 800 | 790 | 810 |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner.
Methodology:
-
Tracer Preparation: A fluorescent tracer is synthesized by conjugating a fluorophore (e.g., fluorescein) to a known carbonic anhydrase inhibitor. The concentration of the tracer should be kept low (typically in the low nanomolar range) and well below the Kd of its interaction with the target protein.[7]
-
Assay Setup: The assay is performed in a 384-well black plate.[8][9] Each well contains a fixed concentration of the target hCA isoform and the fluorescent tracer.
-
Competitive Binding: The unlabeled compounds (Compound of Interest, alternatives, and reference compounds) are serially diluted and added to the wells. These compounds will compete with the tracer for binding to the hCA active site.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[9]
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters (excitation at 485 nm and emission at 535 nm for fluorescein).[8][9]
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the unlabeled competitor. The IC50 value (the concentration of competitor that displaces 50% of the bound tracer) is determined by fitting the data to a sigmoidal dose-response curve. The Kd is then calculated from the IC50 using the Cheng-Prusoff equation.
FP Competitive Binding Assay Workflow
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[10][11]
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and one of the hCA isoforms is immobilized onto the surface via amine coupling. A reference channel is prepared without the protein to subtract non-specific binding.
-
Analyte Preparation: The Compound of Interest, alternatives, and reference compounds are prepared in a suitable running buffer (e.g., HBS-EP) at a range of concentrations.
-
Binding Measurement: The analytes are injected over the sensor surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the analyte from the immobilized ligand.
-
Regeneration: The sensor surface is regenerated between cycles by injecting a solution that removes the bound analyte without denaturing the immobilized ligand.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.[12][13]
Methodology:
-
Sample Preparation: The hCA isoform is placed in the sample cell, and the compound to be tested is loaded into the titration syringe. Both are in identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the protein solution. The heat released or absorbed upon each injection is measured by a sensitive calorimeter.
-
Heat of Binding: The initial injections result in a large heat change as most of the injected ligand binds to the protein. As the protein becomes saturated, the heat change per injection decreases until only the heat of dilution is observed.
-
Data Analysis: A plot of the heat change per mole of injectant versus the molar ratio of ligand to protein is generated. This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), the binding constant (Ka, from which Kd is calculated as 1/Ka), and the enthalpy of binding (ΔH).[14] The entropy of binding (ΔS) can also be calculated.
ITC Experimental Workflow
Signaling Pathway and Logical Relationships
The binding of a sulfonamide inhibitor to carbonic anhydrase blocks its catalytic activity. This can have downstream effects depending on the physiological role of the specific CA isoform. For example, inhibition of tumor-associated CA IX can disrupt pH regulation in the tumor microenvironment, leading to increased apoptosis and reduced tumor growth.
Inhibition of CA IX Signaling Pathway
By employing the methodologies outlined in this guide, researchers can systematically assess the binding specificity of novel compounds like 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid, enabling informed decisions in the drug discovery and development process.
References
- 1. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Fluorescence Polarization (FP) Binding Assays. [bio-protocol.org]
- 9. rsc.org [rsc.org]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
The translation of molecular probes from in vitro assays to reliable in vivo sensors is a critical step in biological research and drug development. This guide provides a comparative analysis of aminonaphthalenesulfonic acid-based sensors and established alternative technologies for in vivo fluorescence imaging. We focus on two key application areas: the detection of metal ions, specifically zinc (Zn²⁺), and the imaging of pathological protein aggregates, such as amyloid-β (Aβ) plaques.
While aminonaphthalenesulfonic acids are well-established as environmentally sensitive probes for detecting hydrophobic sites on proteins in vitro, their validation for specific analyte detection in vivo is less documented. This guide will, therefore, compare their known characteristics against validated in vivo probes to highlight the challenges and opportunities in translating such sensors for in vivo applications.
Section 1: Comparison of In Vivo Zinc Sensors
The detection of labile Zn²⁺ is crucial for understanding its roles in neurotransmission and cellular signaling. Here, we compare a classic small-molecule fluorescent probe, FluoZin-3, with a genetically encoded sensor, ZapCY2, as benchmarks for in vivo Zn²⁺ detection.
Quantitative Data Summary: In Vivo Zinc Sensors
| Parameter | FluoZin-3 (Small Molecule) | ZapCY2 (Genetically Encoded) | Aminonaphthalenesulfonic Acid-Based Probes (Projected) |
| Target Analyte | Zn²⁺ | Zn²⁺ | Primarily environmentally sensitive (hydrophobicity); specific ion sensing requires modification. |
| Typical Kd | ~15 nM[1] | ~811 pM[1][2] | Varies; dependent on specific chelator and design. |
| In Vivo Model | Cultured Cells, Mice[2][3] | Cultured Cells, Mice[2][3] | Not widely validated in vivo for specific ion sensing. |
| Localization | Inhomogeneous; can accumulate in organelles like the Golgi apparatus[2]. | Precisely targetable to cytosol, nucleus, or mitochondria via signal peptides[2]. | Likely to bind to hydrophobic pockets on proteins non-specifically. |
| Cellular Perturbation | Can buffer/perturb endogenous Zn²⁺ pools at typical loading concentrations[1][2]. | Minimal perturbation of resting Zn²⁺ levels at typical expression levels[2]. | Unknown in vivo; potential for off-target binding to proteins. |
| Temporal Response | Slower response kinetics compared to genetically encoded sensors[1][2]. | Rapid response kinetics, allowing for tracking of fast Zn²⁺ dynamics[1][2]. | Likely fast, but dependent on binding kinetics to a target. |
Experimental Protocol: In Vivo Zinc Imaging in Cultured Cells
1. FluoZin-3 AM Loading (Small Molecule Probe):
-
Preparation: Prepare a stock solution of FluoZin-3 AM in DMSO.
-
Loading: Incubate cultured cells (e.g., MIN6 or HeLa cells) with 0.5-10 µM FluoZin-3 AM in a suitable buffer (e.g., HEPES-buffered Hanks' Balanced Salt Solution) for 30-40 minutes at room temperature or 37°C[4].
-
Washing: Wash the cells with fresh buffer for 30-40 minutes to remove extracellular dye and allow for the cleavage of the AM ester by intracellular esterases, which traps the fluorescent probe inside the cells[4].
-
Imaging: Perform fluorescence microscopy using appropriate excitation and emission wavelengths for FluoZin-3.
2. ZapCY2 Expression (Genetically Encoded Sensor):
-
Transfection: Transfect the cells with a plasmid encoding the ZapCY2 sensor. For targeted localization, the plasmid may include a nuclear exclusion signal (NES) or other signal peptides[2].
-
Expression: Allow the cells to express the sensor over 24-48 hours.
-
Imaging: Perform fluorescence microscopy. Genetically encoded sensors often allow for ratiometric imaging if they are FRET-based, providing a more robust measurement that is less sensitive to expression levels[2].
Signaling Pathway & Workflow Diagrams
Caption: Mechanism of a typical small-molecule zinc sensor.
Caption: Workflow for comparing small-molecule and genetically encoded zinc sensors.
Section 2: Comparison of In Vivo Amyloid-β Plaque Sensors
The in vivo imaging of Aβ plaques is a cornerstone of Alzheimer's disease research. Thioflavin derivatives are widely used for this purpose. Here we compare Thioflavin S, a common histological stain also used for in vivo imaging, with the general properties of aminonaphthalenesulfonic acids, which are known to bind amyloid fibrils in vitro.
Quantitative Data Summary: In Vivo Aβ Plaque Sensors
| Parameter | Thioflavin S | Aminonaphthalenesulfonic Acid Probes (e.g., ANS) |
| Target Analyte | Fibrillar Aβ in a β-sheet conformation[5]. | Exposed hydrophobic surfaces, characteristic of protein aggregates[5]. |
| Binding Mechanism | Intercalation within the cross-β-sheet structure of amyloid fibrils[5]. | Non-covalent binding to hydrophobic pockets on the surface of protein aggregates. |
| In Vivo Model | Transgenic mouse models of Alzheimer's Disease (e.g., PDAPP, 5xFAD)[5][6]. | Primarily used in vitro; in vivo validation is limited. |
| Blood-Brain Barrier (BBB) Permeability | Limited, but sufficient for in vivo staining after systemic administration in some studies[7]. More permeable derivatives (e.g., Methoxy-X04) are often used[8]. | Generally poor due to the charged sulfonate group. Derivatives would need modification to enhance BBB penetration. |
| Signal-to-Background | Can have non-specific staining, requiring differentiation steps in histology[6]. In vivo, this can be a challenge. | High signal enhancement upon binding to hydrophobic targets in vitro, but in vivo specificity is a major concern due to abundant hydrophobic sites on other proteins (e.g., albumin). |
| Excitation/Emission | Excitation: ~430 nm / Emission: ~550 nm (varies with environment). | Excitation: ~350 nm / Emission: ~480 nm (highly dependent on environment polarity). |
Experimental Protocol: In Vivo Two-Photon Imaging of Aβ Plaques in Mice
This protocol is representative for small-molecule probes targeting Aβ plaques in transgenic mouse models.
-
Animal Model: Utilize a transgenic mouse model of Alzheimer's disease that develops amyloid plaques (e.g., APP/PS1).
-
Cranial Window Implantation: Surgically implant a cranial window over the cortex to provide optical access to the brain. This is a standard procedure for chronic in vivo imaging[9].
-
Probe Administration: Administer the fluorescent probe. For probes with BBB permeability, this is typically done via intravenous (tail vein) or intraperitoneal injection. The dosage and timing depend on the specific probe's pharmacokinetics.
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane) and fix its head under the microscope objective[10].
-
Two-Photon Microscopy: Use a two-photon microscope for deep-tissue imaging with reduced scattering and phototoxicity. Excite the probe at its optimal two-photon excitation wavelength (e.g., ~800-900 nm for Thioflavin S and similar dyes)[9].
-
Image Acquisition: Acquire z-stacks to create three-dimensional reconstructions of plaques and surrounding vasculature. Longitudinal imaging can be performed over days or weeks to track plaque formation and growth[11].
Logical Relationships & Workflow Diagrams
Caption: Key hurdles for the successful in vivo application of brain imaging probes.
Caption: Standard workflow for longitudinal in vivo imaging of amyloid plaques in mice.
Conclusion
The in vivo validation of a fluorescent sensor requires a rigorous assessment of its performance within a complex biological system.
-
Established Alternatives: For analytes like Zn²⁺, genetically encoded sensors such as ZapCY2 offer superior localization control and reduced cellular perturbation compared to small-molecule dyes like FluoZin-3[2]. For Aβ plaques, Thioflavin derivatives and other small molecules have been successfully used for in vivo imaging, though challenges in BBB permeability and specificity remain[7][8].
-
Aminonaphthalenesulfonic Acid-Based Sensors: This class of probes, including the well-known 8-anilinonaphthalene-1-sulfonic acid (ANS), excels at detecting exposed hydrophobic surfaces, making them highly effective for in vitro studies of protein folding and aggregation. However, their translation to in vivo applications for specific analyte sensing faces significant hurdles. Their broad specificity means they are likely to bind to numerous proteins, leading to high background signals. Furthermore, the charged sulfonate group typically hinders passive diffusion across the blood-brain barrier, a critical requirement for neuroimaging probes.
Future Directions: For aminonaphthalenesulfonic acid-based sensors to become viable in vivo tools, future development should focus on:
-
Introducing Specificity: Incorporating selective chelators or recognition motifs into the molecular structure to target specific ions or biomarkers.
-
Improving Pharmacokinetics: Modifying the structure to enhance blood-brain barrier permeability, for example, by reducing polarity or utilizing carrier-mediated transport mechanisms.
-
Red-Shifting Spectra: Shifting the excitation and emission wavelengths to the near-infrared range to increase tissue penetration and reduce autofluorescence.
By addressing these challenges, the unique environmental sensitivity of the aminonaphthalenesulfonic acid fluorophore could be harnessed to create powerful new sensors for in vivo validation and drug discovery.
References
- 1. A naphthalimide-based fluorescent probe for highly selective detection of histidine in aqueous solution and its application in in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vivo brain imaging: fluorescence or bioluminescence, which to choose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 7. Frontiers | Development of brain-penetrable antibody radioligands for in vivo PET imaging of amyloid-β and tau [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Naphthalenesulfonic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of naphthalenesulfonic acid derivatives is crucial for assessing their therapeutic potential and toxicological risks. This guide provides a comparative overview of the cytotoxicity of various naphthalenesulfonic acid derivatives, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of various naphthalenesulfonic acid derivatives and related naphthalene compounds. It is important to note that the experimental conditions, such as cell lines and exposure times, vary between studies, which can influence the observed cytotoxicity values.
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| Naphthalene | HepG2 | LC50 (2 hours) | 3.8708 µM | [1] |
| Naphthalene | HepG2 | LC50 (3 hours) | 1.7487 µM | [1] |
| Naphthalene | HepG2 | LC50 (24 hours) | 121.75 µM | [1] |
| Naphthalene | HepG2 | LC50 (48 hours) | 9.5745 µM | [1] |
| 6-acetyl-N-phenylnaphthalene-2-sulfonamide (5a) | MCF7 (cancerous) | IC50 | 42.13 µM | [2] |
| 6-acetyl-N-phenylnaphthalene-2-sulfonamide (5a) | MDCK (normal) | IC50 | 90.9 µM | [2] |
| 6-acetyl-N-(4-chlorophenyl)naphthalene-2-sulfonamide (5b) | MCF7 (cancerous) | IC50 | 40.08 µM | [2] |
| 6-acetyl-N-(4-chlorophenyl)naphthalene-2-sulfonamide (5b) | MDCK (normal) | IC50 | 93.4 µM | [2] |
| 6-acetyl-N-(4-methoxyphenyl)naphthalene-2-sulfonamide (5e) | MCF7 (cancerous) | IC50 | 43.13 µM | [2] |
| 6-acetyl-N-(4-methoxyphenyl)naphthalene-2-sulfonamide (5e) | MDCK (normal) | IC50 | 95.8 µM | [2] |
| 6-acetyl-N-(p-tolyl)naphthalene-2-sulfonamide (5i) | MCF7 (cancerous) | IC50 | 41.6 µM | [2] |
| 6-acetyl-N-(p-tolyl)naphthalene-2-sulfonamide (5i) | MDCK (normal) | IC50 | 88.8 µM | [2] |
| 2-[4-(4-amino-benzenesulfonyl)-phenylamino]-[1][3]naphthoquinone (1) | MCF-7 | IC50 | ~25 µM | [4] |
| N-{4-[4-(1,4-dioxo-1,4-dihydronaphthalene-2-ylamino)benzenesulfonyl]phenyl}-4-nitrobenzamide (6) | MCF-7 | IC50 | ~15 µM | [4] |
| 3-hydroxy-4-(4-oxo-2-phenylquinazolin-3(4H)-yl)naphthalene-1-sulfonic acid (11) | Caco-2 | IC50 | 73.87 ± 0.13 µM | [5] |
| 3-hydroxy-4-(4-oxo-2-phenylquinazolin-3(4H)-yl)naphthalene-1-sulfonic acid (11) | HepG2 | IC50 | 171.4 ± 0.12 µM | [5] |
| 3-hydroxy-4-(4-oxo-2-phenylquinazolin-3(4H)-yl)naphthalene-1-sulfonic acid (11) | MCF-7 | IC50 | 96.58 ± 0.17 µM | [5] |
Experimental Protocols
The most common method for assessing the cytotoxicity of naphthalenesulfonic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
The naphthalenesulfonic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The old medium is removed from the wells, and the cells are treated with the different concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
-
The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, the medium containing the test compounds is removed.
-
A solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.
4. Formazan Solubilization:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways in Naphthalene-Induced Cytotoxicity
The cytotoxic effects of naphthalene and its derivatives are often mediated by the induction of oxidative stress and subsequent DNA damage, which can lead to apoptosis (programmed cell death).
Oxidative Stress and DNA Damage Pathway
Naphthalene can be metabolized by cytochrome P450 enzymes to form reactive metabolites, such as epoxides and quinones. These metabolites can deplete cellular antioxidant defenses, particularly glutathione (GSH), and lead to the overproduction of reactive oxygen species (ROS). The resulting oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA. DNA damage can trigger cell cycle arrest and, if the damage is severe, activate apoptotic pathways.
Caption: Naphthalene-induced cytotoxicity pathway.
The activation of caspases, a family of proteases, is a key event in the execution phase of apoptosis.[6] Initiator caspases (e.g., caspase-9) are activated in response to cellular stress and, in turn, activate executioner caspases (e.g., caspase-3), which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6]
References
- 1. Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ensuring Reproducibility in Experiments Utilizing Naphthalene-Based Fluorescent Dyes
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental considerations when using fluorescent dyes, with a focus on compounds related to the aminonaphthalene sulfonic acid class, such as 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid. Due to a lack of specific reproducibility data for this particular compound, this guide will address the broader factors influencing experimental consistency with fluorescent dyes and compare them with established alternative methods.
Introduction to Aminonaphthalene Sulfonic Acids
Aminonaphthalene sulfonic acids are a class of organic compounds derived from naphthalene that are substituted with both amino and sulfonic acid functional groups. These compounds are notable for their fluorescence properties and are widely used as intermediates in the synthesis of azo dyes. Their water solubility, a result of the sulfonic acid group, and their ability to interact with biological macromolecules make them candidates for various biochemical and cellular assays.
Factors Influencing Reproducibility of Fluorescence-Based Assays
The reliability of experiments using fluorescent dyes is contingent on several factors. Meticulous control of these variables is essential for achieving reproducible results.
| Factor | Description | Impact on Reproducibility | Mitigation Strategies |
| Dye Purity and Concentration | The presence of isomers, unreacted starting materials, or byproducts can significantly alter the fluorescent signal. | Inconsistent dye purity leads to variable staining, background fluorescence, and inaccurate quantification. | Use highly purified dyes from reputable suppliers. Verify purity using techniques like HPLC or mass spectrometry. Prepare fresh stock solutions and determine the optimal working concentration through titration experiments. |
| Solvent and Buffer Composition | The polarity, pH, and ionic strength of the solvent or buffer can influence the dye's quantum yield and spectral properties. | Changes in the microenvironment can cause shifts in excitation and emission maxima, as well as alter fluorescence intensity. | Maintain consistent buffer composition, pH, and ionic strength across all experiments. Report the detailed composition of all solutions used. |
| Instrumentation and Settings | Variations in instrument settings such as excitation and emission wavelengths, slit widths, and detector gain will directly affect the measured fluorescence. | Inconsistent instrument parameters make it impossible to compare data across different experiments or laboratories. | Standardize and clearly report all instrument settings. Regularly calibrate instruments using standard fluorescent compounds. |
| Environmental Factors | Temperature fluctuations and exposure to light can affect the stability of the fluorescent dye and the biological sample. | Photobleaching (light-induced degradation of the fluorophore) and temperature-dependent changes in molecular motion can lead to a decrease in fluorescence intensity over time. | Protect dye solutions and stained samples from light. Perform experiments in a temperature-controlled environment. Minimize the duration of light exposure during imaging. |
| Sample Preparation and Handling | Inconsistent cell densities, incubation times, and washing steps can introduce significant variability. | Variations in sample preparation can lead to differences in dye uptake, binding, and background signal. | Adhere to a standardized and well-documented sample preparation protocol. Ensure consistent timing for all steps. |
Comparison with Alternative Fluorescent Probes
While 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid belongs to a class of compounds used as dyes, a direct comparison of its performance is challenging without specific data. However, we can compare the general class of acid dyes to other well-established fluorescent probes used in common biological applications like protein quantification and cell staining.
| Probe/Method | Principle | Advantages | Considerations for Reproducibility |
| Acid Dyes (e.g., Coomassie Brilliant Blue, Naphthalene-based dyes) | Bind non-specifically to proteins, causing a spectral shift or enhancement of fluorescence. | Simple, inexpensive, and rapid. | Highly dependent on protein composition (amino acid content). Binding can be non-linear at high protein concentrations. Susceptible to interference from detergents and other chemicals. |
| Fluorescent Proteins (e.g., GFP, RFP) | Genetically encoded reporters that fluoresce without the need for exogenous substrates. | High specificity of labeling. Enables live-cell imaging of protein localization and dynamics.[1] | Requires genetic engineering, which can be time-consuming. The large size of the fluorescent protein tag (e.g., GFP is ~27 kDa) may affect the function of the protein of interest.[1] Photostability can be a concern.[1] |
| Quantum Dots | Semiconductor nanocrystals with size-tunable fluorescence emission. | Very bright and highly photostable. Narrow emission spectra are ideal for multiplexing. | Can be cytotoxic and are not cell-permeable without specific modifications.[1] Their use in live-cell imaging can be challenging.[1] |
| Modern Organic Dyes (e.g., Alexa Fluor, DyLight) | A diverse family of synthetic dyes optimized for brightness, photostability, and specific labeling. | High quantum yields, good photostability, and available in a wide range of excitation/emission wavelengths. Less sensitive to pH than some traditional dyes.[2] | Can be more expensive. Non-specific binding can still be an issue if not used with appropriate blocking agents. |
Experimental Protocols for Ensuring Reproducibility
Below is a generalized protocol for a protein quantification assay using a fluorescent dye, highlighting critical steps for reproducibility.
Objective: To quantify the concentration of a protein sample using a fluorescent dye that binds to proteins.
Materials:
-
Purified fluorescent dye (e.g., a naphthalene-based dye or a commercial protein quantification dye)
-
Protein standard of known concentration (e.g., Bovine Serum Albumin)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microplate reader with fluorescence detection capabilities
-
Black, flat-bottom 96-well microplates
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent dye in an appropriate solvent (e.g., water or DMSO). Protect from light and store at the recommended temperature.
-
Prepare a series of protein standards by diluting the protein stock solution in the assay buffer to create a standard curve.
-
Prepare unknown protein samples by diluting them in the same assay buffer.
-
-
Assay Procedure:
-
Pipette a fixed volume of each protein standard and unknown sample into the wells of the 96-well plate. Include buffer-only wells as blanks.
-
Add a fixed volume of the fluorescent dye working solution to all wells.
-
Incubate the plate for a standardized period at a constant temperature, protected from light, to allow for dye-protein binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the dye. Ensure that the detector gain is set to avoid signal saturation.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the fluorescence intensity of the protein standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of the unknown protein samples.
-
Visualizing Experimental Workflow and Influencing Factors
The following diagrams, created using Graphviz, illustrate key concepts for ensuring experimental reproducibility.
References
A Comparative Guide to the Quantitative Analysis of Glycyrrhizin (EINECS 286-347-0): HPLC vs. Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative analysis of Glycyrrhizin (EINECS 286-347-0), the primary active compound in licorice root (Glycyrrhiza glabra). The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations and herbal products containing this compound. This document presents a detailed overview of both methods, supported by experimental data and protocols to aid in the selection and implementation of the most suitable method for your research and quality control needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The differential partitioning of the analyte between the two phases allows for its separation from other components in a complex mixture. When coupled with a UV detector, HPLC provides high selectivity and sensitivity for the quantification of specific compounds like Glycyrrhizin.
UV-Vis Spectrophotometry is a simpler, more accessible technique that measures the absorbance of light by a sample at a specific wavelength. For compounds with a distinct chromophore, like Glycyrrhizin, the amount of light absorbed is directly proportional to its concentration in a solution, as described by the Beer-Lambert law. This method is often used for rapid quantification when the sample matrix is relatively simple.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of Glycyrrhizin using HPLC and UV-Vis Spectrophotometry, based on data from various validated methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Linearity Range | 0.10 – 5.025 µg/mL[1][2] | 4–24 µg/mL[3] |
| Limit of Detection (LOD) | 0.13 - 0.16 µg/mL[2] | Not explicitly stated in the provided results, but generally higher than HPLC. |
| Limit of Quantitation (LOQ) | 0.2 - 0.49 µg/mL[1][2] | Not explicitly stated in the provided results, but generally higher than HPLC. |
| Accuracy (% Recovery) | 95.2 - 103.4%[1][2] | Stated as accurate, but specific percentage recovery values are not provided in the search results. |
| Precision (%RSD) | < 2%[4] | Stated as precise, but specific %RSD values are not provided in the search results. |
| Selectivity/Specificity | High (separates Glycyrrhizin from other components)[4][5] | Lower (potential for interference from other absorbing compounds in the sample matrix)[6] |
| Analysis Time | Retention times typically around 2-9 minutes per sample[4] | Rapid (measurement takes seconds per sample)[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example of a validated RP-HPLC method for the quantification of Glycyrrhizin.[1][4]
1. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250mm x 4.6mm, 5µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment.
-
Glycyrrhizin reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). A common isocratic mobile phase is a mixture of methanol and water[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C)[1][2].
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Glycyrrhizin reference standard in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards within the linear range.
-
Sample Preparation: Extract the sample containing Glycyrrhizin with a suitable solvent (e.g., methanol). The extract may require filtration through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Glycyrrhizin standard against its concentration.
-
Determine the concentration of Glycyrrhizin in the sample by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry Method
This protocol outlines a typical procedure for the quantification of Glycyrrhizin using UV-Vis spectrophotometry.[3]
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
Methanol or a buffer solution (e.g., phosphate buffer pH 6.8 with methanol) as a solvent[3].
-
Glycyrrhizin reference standard.
3. Method:
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of Glycyrrhizin in the chosen solvent from 200-400 nm to determine the λmax, which is typically around 254 nm[3].
-
Standard Preparation: Prepare a stock solution of the Glycyrrhizin reference standard in the chosen solvent and create a series of dilutions to cover the linear concentration range (e.g., 4-24 µg/mL)[3].
-
Sample Preparation: Dissolve or extract the sample in the chosen solvent and dilute as necessary to fall within the linear range of the assay. The sample may require filtration to remove any particulate matter.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax (254 nm).
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of Glycyrrhizin in the sample by using its absorbance value and the equation of the line from the calibration curve.
Workflow Visualizations
The following diagrams illustrate the logical workflows for the quantitative analysis of Glycyrrhizin using HPLC and Spectrophotometry.
Caption: HPLC analytical workflow for Glycyrrhizin quantification.
Caption: Spectrophotometry analytical workflow for Glycyrrhizin quantification.
Conclusion and Recommendations
Both HPLC and UV-Vis Spectrophotometry can be effectively used for the quantitative analysis of Glycyrrhizin. The choice between the two methods depends on the specific requirements of the analysis.
-
HPLC is the preferred method for:
-
Analyses requiring high selectivity and the ability to separate Glycyrrhizin from other compounds in complex matrices, such as raw herbal extracts and polyherbal formulations.
-
Regulatory submissions and quality control testing where specificity is a critical parameter.
-
When lower limits of detection and quantification are necessary.
-
-
UV-Vis Spectrophotometry is a suitable alternative for:
-
Rapid, routine analysis of relatively pure samples of Glycyrrhizin.
-
Situations where cost and ease of use are major considerations.
-
Screening purposes where high sample throughput is required.
-
It is crucial to validate the chosen analytical method according to the relevant guidelines (e.g., ICH) to ensure the reliability and accuracy of the results. This guide serves as a starting point for researchers and professionals to make an informed decision on the most appropriate technique for their analytical needs in the quantification of this compound.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. OPTIMIZATION OF HPLC METHODS FOR QUANTITATIVE DETERMINATION OF GLYCYRRHIZIC ACID IN LICORICE ROOTS | Brovchenko | Drug development & registration [pharmjournal.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Einecs 286-347-0: A Guide for Laboratory Professionals
An important note on chemical identification: Initial research reveals conflicting information regarding the precise chemical identity associated with Einecs number 286-347-0. This number has been linked to two distinct substances: "Benzenesulfonic acid, C10-16-alkyl derivs., calcium salts" and "4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid, compound with pyridine (1:2)". Given this ambiguity, and the critical importance of accurate chemical identification for safe disposal, this guide provides distinct disposal procedures for both potential substances. Researchers must verify the exact identity of their waste material, ideally by referencing the original container's safety data sheet (SDS), before proceeding with any disposal protocol.
Option 1: Disposal of Benzenesulfonic acid, C10-16-alkyl derivs., calcium salts
This substance is commonly found in lubricants and greases. It is classified as a skin sensitizer and is harmful to aquatic life with long-lasting effects.
Immediate Safety and Handling Precautions
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][2] Personal protective equipment (PPE) is mandatory. This includes:
-
Hand Protection: Chemical-resistant gloves are required.[1][2]
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a suitable respirator.
Spill Response and Containment
In the event of a spill, immediately take the following steps:
-
Ventilate the area.
-
Eliminate all ignition sources.
-
Contain the spill: Use non-combustible absorbent materials such as sand, earth, or vermiculite to contain the spillage.
-
Collect the waste: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Clean the area: Wash the spill area with plenty of water.
-
Prevent environmental contamination: Do not allow the substance to enter drains or surface water.
Disposal Workflow
Caption: Disposal workflow for Benzenesulfonic acid, C10-16-alkyl derivs., calcium salts.
Quantitative Data for Disposal
| Parameter | Value/Instruction |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing. |
| Spill Containment Material | Inert, non-combustible absorbent material (sand, earth, vermiculite). |
| Waste Container | Labeled, sealed, and approved for hazardous waste. |
| Storage Conditions | Cool, dry, well-ventilated area, away from strong oxidizers. |
| Disposal Method | Through a licensed hazardous-waste disposal contractor. Do not dispose of via drains or into the environment. |
Option 2: Disposal of 4-Amino-3-hydroxy-1-naphthalenesulfonic acid (CAS: 116-63-2)
This substance is a reagent that can cause skin and serious eye irritation.[1][3]
Immediate Safety and Handling Precautions
Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[1] Personal protective equipment (PPE) is essential:
-
Eye Protection: Wear chemical safety goggles and a face shield.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin Protection: Wear protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated.[2]
Spill Response and Containment
In case of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Avoid generating dust.
-
Clean up spills immediately: Use dry clean-up procedures.[2]
-
Collect the material: Carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][3]
-
Clean the spill area: Thoroughly clean the contaminated surface.
-
Prevent environmental contamination: Do not allow the substance to enter drains or waterways.
Disposal Workflow
Caption: Disposal workflow for 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
Quantitative Data for Disposal
| Parameter | Value/Instruction |
| Personal Protective Equipment | Safety goggles, face shield, chemical-resistant gloves, protective clothing, respirator (if dust is present).[2][3] |
| Spill Containment | Use dry clean-up procedures; avoid generating dust.[2] |
| Waste Container | Labeled, sealed, and approved for chemical waste.[1][3] |
| Storage Conditions | Cool, dry, well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[1] |
| Disposal Method | Dispose of in accordance with federal, state, and local regulations at an approved waste disposal plant.[3] |
Disclaimer: This information is intended for guidance purposes only and is based on publicly available safety data sheets. It is not a substitute for a comprehensive understanding of the specific hazards of the chemical you are handling. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all applicable local, state, and federal regulations for waste disposal.
References
Essential Safety and Handling Protocols for Einecs 286-347-0
Chemical Identification: Einecs 286-347-0 is the European Inventory of Existing Commercial Chemical Substances number for a reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (3:1). This mixture, commonly known by trade names such as Kathon CG, is a potent biocide and preservative. Due to its hazardous properties, stringent safety measures are imperative during its handling and disposal to ensure the safety of laboratory personnel.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Additional Considerations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, chloroprene rubber, or butyl rubber) are mandatory.[1] | Always inspect gloves for signs of degradation or punctures before use. Contaminated gloves should be removed and disposed of properly. |
| Eye and Face Protection | Wear chemical safety goggles that meet approved standards.[2] A face shield should be worn in situations where splashing is a significant risk.[2] | Standard safety glasses do not provide adequate protection. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[3] For larger quantities or in situations with a high risk of exposure, chemical-resistant coveralls are recommended.[2] | Ensure that all skin is covered. |
| Respiratory Protection | Use in a well-ventilated area is crucial. If ventilation is inadequate or when dealing with aerosols or mists, a suitable respirator with a combination filter for organic and inorganic gases and vapors should be used.[1] | The type of respirator and filter should be selected based on the potential for airborne exposure. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols for handling and disposal is essential to mitigate the risks associated with this compound.
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing or the generation of aerosols.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[3] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in designated, labeled, and sealed containers.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4] This substance is very toxic to aquatic life with long-lasting effects.[4]
-
Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
